3-Ethyl-3-heptanol
説明
The exact mass of the compound 3-Heptanol, 3-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96959. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-ethylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-7-8-9(10,5-2)6-3/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRZDNKKANUBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173477 | |
| Record name | 3-Ethylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-41-7 | |
| Record name | 3-Ethyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-3-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptanol, 3-ethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-3-heptanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM4GV9TV9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Ethyl-3-heptanol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Chemical and Physical Properties
This compound is a tertiary alcohol with significance as a synthetic intermediate. Its properties are summarized below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-ethylheptan-3-ol | [1] |
| Synonyms | This compound, 3-Ethylheptan-3-ol | [1] |
| CAS Number | 19780-41-7 | [1][2] |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1] |
| InChI | InChI=1S/C9H20O/c1-4-7-8-9(10,5-2)6-3/h10H,4-8H2,1-3H3 | [1][2] |
| InChIKey | XKRZDNKKANUBPV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCCCC(C)(CC)O | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Boiling Point | ~184 °C (estimated) | [4] |
| Melting Point | Not available | |
| Density | 0.837 g/cm³ | [4] |
| Refractive Index | 1.434 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [3] |
Table 3: Spectroscopic Data Summary
| Technique | Description | Source(s) |
| ¹H NMR | Data available, typically showing characteristic peaks for the ethyl and butyl groups attached to the tertiary carbon, and the hydroxyl proton. | [1] |
| ¹³C NMR | Provides information on the different carbon environments within the molecule. | [5] |
| Infrared (IR) | Confirms the presence of the hydroxyl (-OH) functional group. | [1][2] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. | [2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis, purification, and potential reactions of this compound based on standard laboratory procedures for similar compounds.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of a tertiary alcohol by the addition of a Grignard reagent to a ketone. For this compound, this can be achieved by reacting 3-heptanone (B90015) with ethylmagnesium bromide or by reacting 3-pentanone (B124093) with butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl bromide (or Butyl bromide)
-
3-Heptanone (or 3-Pentanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard oven-dried laboratory glassware
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[6]
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.[6]
-
Workup: After the addition is complete, allow the reaction mixture to return to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.[6]
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether by rotary evaporation to obtain the crude this compound.[4]
Purification of this compound
Materials:
-
Crude this compound
-
Boiling chips
-
Fractional distillation apparatus or column chromatography setup (silica gel, appropriate solvent system like hexanes/ethyl acetate)
Procedure (Fractional Distillation):
-
Assemble the fractional distillation apparatus with the crude this compound in the distillation flask along with a few boiling chips.[4]
-
Begin heating the distillation flask gently and monitor the temperature at the top of the fractionating column.
-
Collect the fractions that distill over at the expected boiling point of this compound. Discard any low-boiling or high-boiling impurities.
Oxidation of this compound (Illustrative for a Secondary Alcohol)
While tertiary alcohols like this compound are resistant to oxidation under standard conditions, a protocol for the oxidation of a similar secondary alcohol is provided for context.
Materials:
-
Secondary alcohol (e.g., 3-heptanol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite®
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in anhydrous DCM.[7]
-
Add PCC to the stirring solution. The mixture will turn into a dark slurry.[7]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a plug of silica gel and Celite® to remove chromium byproducts.[7]
-
Remove the solvent under reduced pressure to yield the crude ketone.[7]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and properties of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: General purification workflow for an organic compound.
Caption: Logical relationships in the synthesis and reactivity of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
References
3-Ethyl-3-heptanol IUPAC name and CAS number
An In-depth Technical Guide to 3-Ethyl-3-heptanol
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity
-
Molecular Weight: 144.25 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 6.15°C (estimate) | |
| Boiling Point | 183.8°C at 760 mmHg | |
| Density | 0.825 g/cm³ | |
| Flash Point | 71.1°C | |
| Vapor Pressure | 0.217 mmHg at 25°C | |
| Refractive Index | 1.431 | |
| Water Solubility (logS) | -2.5 (estimate) | |
| Octanol/Water Partition Coefficient (logP) | 2.72770 |
Synthesis Protocol
A common method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 3-pentanone (B124093) with butylmagnesium bromide.
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the flask is cooled in an ice bath. A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Mass Spectrometer: Operating in Electron Ionization (EI) mode.
-
-
GC Conditions:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 30-300.
-
-
Data Analysis: The retention time is used for identification relative to standards, and the mass spectrum is analyzed for the molecular ion peak (m/z 144) and characteristic fragmentation patterns. Purity is determined by the area percentage of the main peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the hydroxyl (-OH) group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
-
O-H stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of an alcohol.
-
C-H stretch: Sharp peaks in the region of 3000-2850 cm⁻¹.
-
C-O stretch: A band in the region of 1200-1000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are used to confirm the structure of this compound.
Safety Information
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to 3-Ethyl-3-heptanol: Synthesis, Characterization, and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-heptanol is a tertiary alcohol with significant applications as a chiral intermediate in the synthesis of more complex organic molecules. Its structure and functional group make it a valuable building block in various chemical transformations. This technical guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis via the Grignard reaction, and methodologies for its thorough characterization using modern spectroscopic techniques.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O | [1][2][3][4][5][6][7] |
| Molecular Weight | 144.25 g/mol | [1][2][3][6] |
| IUPAC Name | 3-ethylheptan-3-ol | [5][6] |
| CAS Number | 19780-41-7 | [1][5] |
| Density | 0.825 - 0.837 g/cm³ | [8][9] |
| Boiling Point | 183.8 °C at 760 mmHg | [9] |
| Flash Point | 71.1 °C | [9] |
| Refractive Index | 1.431 - 1.434 | [8][9] |
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone. In this case, ethylmagnesium bromide reacts with 3-heptanone (B90015).
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
3-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Cover the magnesium with anhydrous diethyl ether.
-
Add a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be maintained at a gentle reflux.[1]
-
Once the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Heptanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and confirm its molecular weight.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-200.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.
Summary of Spectroscopic Data
The following table summarizes the expected key data from the spectroscopic analysis of this compound.
| Spectroscopic Technique | Expected Data |
| GC-MS | A major peak in the chromatogram corresponding to this compound. The mass spectrum will show a molecular ion peak (or fragments corresponding to its loss) consistent with a molecular weight of 144.25 g/mol . Key fragments would include those from the loss of water and alkyl groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. Strong C-H stretching absorptions around 2850-3000 cm⁻¹. A C-O stretching absorption in the 1100-1200 cm⁻¹ region.[7][10] |
| ¹H NMR (CDCl₃) | Multiple signals in the aliphatic region (0.8-1.6 ppm) corresponding to the different CH₃ and CH₂ groups. A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration-dependent. |
| ¹³C NMR (CDCl₃) | A signal for the quaternary carbon bonded to the hydroxyl group around 70-80 ppm. Several signals in the aliphatic region (10-40 ppm) for the ethyl and heptyl carbons. |
Logical Relationship of Molecular Properties
The relationship between the chemical structure, molecular formula, and molecular weight is fundamental to the characterization of any chemical compound.
Conclusion
This technical guide has provided a detailed overview of the key aspects of this compound for a scientific audience. The provided protocols for its synthesis and characterization offer a solid foundation for its use in research and development. The systematic presentation of its molecular properties, combined with clear workflows, aims to facilitate its effective application in the field of organic chemistry.
References
- 1. This compound | 19780-41-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
Synthesis of 3-Ethyl-3-heptanol from Valeric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-ethyl-3-heptanol, a tertiary alcohol, starting from valeric acid. The synthesis involves a multi-step process requiring the conversion of the initial carboxylic acid into a more reactive intermediate, which is then subjected to a Grignard reaction. This document outlines two primary synthetic routes, detailing the necessary experimental protocols, quantitative data, and reaction workflows for each approach.
Introduction
This compound is a tertiary alcohol with applications in organic synthesis as an intermediate and building block for more complex molecules. Its synthesis from the readily available starting material, valeric acid (also known as pentanoic acid), is a classic demonstration of carboxylic acid derivatization followed by organometallic addition. Direct reaction of a Grignard reagent with valeric acid is not feasible due to the acidic proton of the carboxyl group, which would quench the Grignard reagent. Therefore, the carboxyl group must first be converted into a suitable derivative, such as an acyl chloride or an ester. This guide details two effective pathways:
-
Route 1: Conversion of valeric acid to valeryl chloride, followed by a Grignard reaction with ethylmagnesium bromide.
-
Route 2: Fischer esterification of valeric acid to ethyl valerate (B167501), followed by a Grignard reaction with ethylmagnesium bromide.
Both routes culminate in the formation of the target tertiary alcohol after an acidic work-up. The choice between these routes may depend on reagent availability, desired reaction kinetics, and scale-up considerations.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the reactants, intermediates, and the final product is provided below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Valeric Acid | C₅H₁₀O₂ | 102.13 | 185 - 186[1][2] | -34.5[2] | 0.930 - 0.939[1] | 1.405 - 1.414[1] |
| Valeryl Chloride | C₅H₉ClO | 120.58 | 125 - 127[3][4][5] | -110[6] | 1.016[3][4] | 1.420[3] |
| Ethyl Valerate | C₇H₁₄O₂ | 130.18 | 144 - 145[7][8][9] | -91.2[8] | 0.875[7][9] | 1.401[7][9] |
| This compound | C₉H₂₀O | 144.25 | ~182 - 193[10][11] | ~6.15 (estimate)[11] | 0.837[10][11] | 1.434[10] |
Synthetic Pathways and Mechanisms
The overall transformation from valeric acid to this compound requires two main stages: activation of the carboxylic acid and the subsequent Grignard addition.
Stage 1: Activation of Valeric Acid
Valeric acid is converted into either valeryl chloride (Route 1) or ethyl valerate (Route 2). Acyl chlorides are generally more reactive than esters.[12]
Caption: Activation pathways for valeric acid.
Stage 2: Grignard Reaction and Product Formation
Both valeryl chloride and ethyl valerate react with two equivalents of ethylmagnesium bromide (EtMgBr). The reaction proceeds through a ketone intermediate (3-heptanone), which is more reactive than the starting material and is immediately attacked by a second Grignard molecule.[13][14] An acidic work-up protonates the alkoxide to yield the final alcohol.
Caption: General mechanism for the Grignard reaction step.
Detailed Experimental Protocols
Safety Precaution: All procedures, especially those involving thionyl chloride and Grignard reagents, must be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be flame-dried or oven-dried before use and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
Route 1: Via Valeryl Chloride Intermediate
This route offers a highly reactive intermediate, often leading to faster reaction times in the Grignard step.
Step 1.1: Synthesis of Valeryl Chloride
This protocol is adapted from established procedures for converting carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[15][16][17]
Materials:
-
Valeric acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Stabilizer (e.g., N,N-dimethylaniline)
-
Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus
Procedure:
-
Charge a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and a dropping funnel with 100 kg (1.0 eq) of valeric acid.
-
Slowly add 140 kg (1.2 eq) of thionyl chloride to the flask.
-
Add 0.1 kg of DMF as a catalyst.
-
Heat the reaction mixture to 50°C with stirring. The reaction will generate HCl and SO₂ gases, which should be neutralized in a scrubber.
-
Maintain the temperature and continue stirring until gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the crude valeryl chloride to a distillation apparatus. Add a stabilizer (e.g., 0.1 kg N,N-dimethylaniline) to prevent decomposition during distillation.
-
Perform distillation under reduced pressure, controlling the kettle temperature to ≤90°C. Collect the fraction boiling at approximately 125-127°C (at atmospheric pressure) to yield pure valeryl chloride.[3][4][5]
Quantitative Data (Example):
| Reactant | Mass/Volume | Molar Ratio | Purity | Yield | Reference |
| Valeric Acid | 100 kg | 1.0 | - | - | [15][16] |
| Thionyl Chloride | 140 kg | ~1.2 | - | - | [15][16] |
| DMF (catalyst) | 0.1 kg | - | - | - | [15][16] |
| Valeryl Chloride | 115 kg | - | 99.7% (GC) | 98% | [15][16] |
Step 1.2: Synthesis of this compound
This protocol describes the reaction of valeryl chloride with an excess of ethylmagnesium bromide.
Materials:
-
Valeryl chloride
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all under an inert atmosphere), place magnesium turnings (2.2 equivalents). Add enough anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide (2.2 equivalents) in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir for an additional 30-60 minutes.
-
Grignard Reaction: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of valeryl chloride (1.0 equivalent) dissolved in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Work-up: Cool the flask again in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution or 1 M H₂SO₄.[18]
-
Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation.
Route 2: Via Ethyl Valerate Intermediate
This route uses a less reactive ester intermediate, which can be advantageous for controlling the exothermicity of the Grignard reaction.
Step 2.1: Synthesis of Ethyl Valerate
This protocol describes the Fischer esterification of valeric acid. An alternative enzymatic synthesis is also presented, which offers high yields under mild conditions.
Method A: Fischer Esterification
-
In a round-bottom flask equipped with a reflux condenser, combine valeric acid (1.0 eq), absolute ethanol (B145695) (3.0 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the mixture, transfer to a separatory funnel, and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and remove the ethanol by distillation.
-
Purify the remaining ethyl valerate by fractional distillation, collecting the fraction at 144-145°C.
Method B: Enzymatic Esterification [19]
-
Reaction Setup: In a suitable vessel, combine valeric acid (1000 mM), ethanol (1000 mM), and heptane (B126788) as the solvent.
-
Biocatalyst: Add immobilized lipase (B570770) from Thermomyces lanuginosus (TLL-PHB) at a concentration of 18% m/v.
-
Reaction Conditions: Agitate the mixture at 234 rpm and maintain the temperature at 30.5°C.
-
Monitoring and Yield: Monitor the reaction progress. A conversion of approximately 92% can be achieved within 105 minutes.
-
Work-up: Separate the biocatalyst by filtration. The solvent and product can be separated by distillation.
Quantitative Data (Enzymatic Method):
| Parameter | Value | Reference |
| Temperature | 30.5°C | [19] |
| Agitation | 234 rpm | [19] |
| Reactant Conc. | 1000 mM each | [19] |
| Reaction Time | 105 min | [19] |
| Conversion | ~92% | [19] |
Step 2.2: Synthesis of this compound
The protocol for reacting ethyl valerate with ethylmagnesium bromide is identical to Step 1.2, with ethyl valerate (1.0 equivalent) used in place of valeryl chloride. The reaction mechanism involves the initial formation of a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.[14][20][21]
Workflow Visualization
The following diagram illustrates the complete logical workflow from starting material to the final purified product.
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. manavchem.com [manavchem.com]
- 2. Valeric acid - Wikipedia [en.wikipedia.org]
- 3. manavchem.com [manavchem.com]
- 4. Valeryl chloride | 638-29-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. vandemark.com [vandemark.com]
- 7. Ethyl valerate [chembk.com]
- 8. Ethyl valerate | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl valerate | 539-82-2 [chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. This compound CAS#: 19780-41-7 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 16. CN102942470B - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 17. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 18. datapdf.com [datapdf.com]
- 19. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. www1.udel.edu [www1.udel.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 3-Ethyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 3-Ethyl-3-heptanol. The primary synthetic route discussed is the Grignard reaction between 3-heptanone (B90015) and ethyl magnesium bromide, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document outlines the stoichiometry of the reaction, provides a detailed experimental protocol, and presents the necessary data for an accurate theoretical yield calculation.
Core Concepts: The Grignard Reaction
The synthesis of this compound is classically achieved through a Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent, in this case, ethyl magnesium bromide, to the electrophilic carbonyl carbon of a ketone, 3-heptanone. The reaction proceeds in two main stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the final tertiary alcohol product.
The overall balanced chemical equation for this synthesis is:
C₂H₅MgBr + C₇H₁₄O → C₉H₁₉OMgBr
C₉H₁₉OMgBr + H₃O⁺ → C₉H₂₀O + Mg(OH)Br
For the purpose of stoichiometric calculation, the reaction can be simplified to a 1:1 molar ratio between the primary reactants and the final product:
C₂H₅MgBr + C₇H₁₄O → C₉H₂₀O
Quantitative Data for Theoretical Yield Calculation
The accurate calculation of the theoretical yield is contingent upon precise data for the reactants and the product. The following table summarizes the essential quantitative information.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (at 25°C) |
| 3-Heptanone | C₇H₁₄O | 114.19[1][2][3][4] | 0.818 g/mL[1] |
| Ethyl Magnesium Bromide | C₂H₅MgBr | 133.27[5][6] | Not applicable (typically used as a solution) |
| This compound | C₉H₂₀O | 144.25[7][8][9][10] | - |
Experimental Protocol: Synthesis of this compound
This protocol details the laboratory procedure for the synthesis of this compound via a Grignard reaction. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Materials:
-
3-Heptanone
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (Ethyl Magnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. The initiation is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.
-
-
Reaction with 3-Heptanone:
-
Cool the freshly prepared Grignard reagent to 0°C using an ice bath.
-
Dissolve 3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-heptanone solution dropwise to the cold Grignard reagent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation.
-
Theoretical Yield Calculation Workflow
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.
Step 1: Calculate the moles of each reactant.
-
Moles of 3-Heptanone:
-
If starting with a volume (V) of 3-heptanone:
-
Mass = V × density
-
Moles = Mass / Molar Mass of 3-heptanone
-
-
-
Moles of Ethyl Magnesium Bromide:
-
If the Grignard reagent is prepared in situ, the moles are determined by the initial moles of the limiting reactant used for its preparation (either magnesium or ethyl bromide).
-
If using a commercial solution, the moles are calculated from its molarity (M) and the volume (V) used:
-
Moles = M × V
-
-
Step 2: Identify the limiting reactant.
-
The balanced equation shows a 1:1 molar ratio between 3-heptanone and ethyl magnesium bromide.
-
Compare the calculated moles of each reactant. The reactant with the fewer number of moles is the limiting reactant.
Step 3: Calculate the theoretical moles of the product.
-
Based on the 1:1 stoichiometry, the moles of this compound that can be theoretically produced are equal to the moles of the limiting reactant.
Step 4: Calculate the theoretical yield in grams.
-
Theoretical Yield (grams) = Moles of this compound × Molar Mass of this compound
The following diagram illustrates the logical workflow for calculating the theoretical yield.
Caption: Workflow for Theoretical Yield Calculation.
This comprehensive guide provides the necessary framework for researchers and professionals to accurately calculate the theoretical yield for the synthesis of this compound. A thorough understanding of these principles is fundamental for optimizing reaction conditions, evaluating reaction efficiency, and scaling up synthetic processes.
References
- 1. 3-庚酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3-Heptanone | C7H14O | CID 7802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-heptanone, 106-35-4 [thegoodscentscompany.com]
- 5. americanelements.com [americanelements.com]
- 6. Ethylmagnesium bromide | 925-90-6 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Thermodynamic Properties of 3-Ethyl-3-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-3-heptanol (CAS No: 19780-41-7), a tertiary nonanol. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for other C9 alcohols to provide a broader context for its physicochemical behavior. The guide details the fundamental thermodynamic properties, outlines the standard experimental protocols for their determination, and presents the available data in a structured format.
Physicochemical and Thermodynamic Properties
This compound is a branched-chain alcohol with the molecular formula C9H20O. Its structure, characterized by a hydroxyl group attached to a tertiary carbon, influences its thermodynamic properties, particularly its volatility and heat capacity, when compared to its linear isomers.
Physical Properties
A summary of the available physical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and industrial settings.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Formula | C9H20O | - | |
| Molecular Weight | 144.25 | g/mol | |
| CAS Number | 19780-41-7 | - | |
| Boiling Point | 183.8 | °C at 760 mmHg | [1] |
| Density | 0.825 | g/cm³ | [1] |
| Flash Point | 71.1 | °C | [1] |
| Melting Point | 6.15 (estimate) | °C | [1] |
| Vapor Pressure | 0.217 | mmHg at 25 °C | [1] |
| Refractive Index | 1.431 | - | [1] |
Thermodynamic Properties
Experimental data on the thermodynamic properties of this compound as a function of temperature are scarce. Table 2 provides a list of key thermodynamic parameters, noting the absence of specific experimental values for this compound and offering data for related C9 alcohols for comparative purposes.
Table 2: Thermodynamic Properties of this compound and Related C9 Alcohols
| Property | This compound | 1-Nonanol | 3-Nonanol | Unit |
| Standard Enthalpy of Formation (gas), ΔfH°(gas) | Data not available | -377 ± 9 | Data not available | kJ/mol |
| Standard Enthalpy of Vaporization, ΔvapH° | Data not available | 76.86 at 25 °C | 64.8 ± 1.0 at 298.15 K | kJ/mol |
| Liquid Heat Capacity, Cp(l) | Data not available | 356.3 at 303.1 K | Data not available | J/(mol·K) |
| Standard Enthalpy of Combustion, ΔcH°(liquid) | Data not available | -5943.4 at 298.15 K | Data not available | kJ/mol |
References: 1-Nonanol ΔfH°(gas)[2], 1-Nonanol ΔvapH°[3], 1-Nonanol Cp(l)[4], 1-Nonanol ΔcH°(liquid)[3], 3-Nonanol ΔvapH°[5].
Experimental Protocols for Thermodynamic Property Determination
The determination of thermodynamic properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies for measuring key thermodynamic parameters.
Heat Capacity Measurement: Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids. The fundamental principle is to measure the temperature rise in a sample upon the input of a known quantity of heat while minimizing heat exchange with the surroundings.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid is placed in a sealed sample vessel within the calorimeter.
-
Adiabatic Shielding: The sample vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample vessel, thereby minimizing heat loss.
-
Heat Input: A known amount of electrical energy is supplied to a heater within the sample vessel, causing the temperature of the sample to rise.
-
Temperature Measurement: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the heat input.
-
Calculation: The heat capacity (Cp) is calculated using the following equation:
Cp = (Q - q) / (m * ΔT)
where:
-
Q is the electrical energy supplied.
-
q is the heat capacity of the empty sample vessel (determined in a separate calibration experiment).
-
m is the mass of the sample.
-
ΔT is the measured temperature rise.
-
Caption: Workflow for Heat Capacity Measurement using Adiabatic Calorimetry.
Vapor Pressure Measurement: Static Method
The static method is a direct technique for determining the vapor pressure of a liquid at different temperatures. It involves measuring the pressure of the vapor in equilibrium with the liquid in a closed, evacuated system.
Methodology:
-
Sample Degassing: The liquid sample is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.
-
Temperature Equilibration: The vessel is brought to the desired temperature using a constant temperature bath. The system is allowed to reach thermal equilibrium.
-
Pressure Measurement: Once the liquid and vapor phases are in equilibrium, the pressure of the vapor is measured using the manometer.
-
Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.
Caption: Workflow for Vapor Pressure Measurement using the Static Method.
Enthalpy of Vaporization Determination: Correlation Gas Chromatography
Correlation gas chromatography (C-GC) is an indirect method for determining the enthalpy of vaporization (ΔvapH). It relates the retention time of a compound on a gas chromatography column to its vapor pressure and, consequently, its enthalpy of vaporization.
Methodology:
-
Column and Standards Selection: A capillary gas chromatography column with a suitable stationary phase is selected. A series of standard compounds with well-known enthalpies of vaporization are chosen.
-
Isothermal Runs: The sample (this compound) and the standards are injected onto the GC column at several different constant temperatures (isothermal runs). The retention times for all compounds are recorded at each temperature.
-
Calculation of Retention Factor (k'): The retention factor for each compound at each temperature is calculated.
-
Clausius-Clapeyron Plot: A plot of ln(k') versus the reciprocal of the absolute temperature (1/T) is constructed for the sample and each standard.
-
Correlation and Calculation: The slope of the plot for each standard is proportional to its enthalpy of vaporization. A correlation line is established between the slopes and the known ΔvapH values of the standards. The enthalpy of vaporization of the unknown sample is then determined from its slope using this correlation.
References
Core Physicochemical Properties of 3-Ethyl-3-heptanol: A Technical Guide
For immediate release
This technical guide provides an in-depth overview of the solubility and partition coefficient of 3-Ethyl-3-heptanol (CAS No. 19780-41-7), a tertiary nonanol with applications in chemical synthesis. The data and methodologies presented are intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, including its water solubility and octanol-water partition coefficient. These parameters are crucial for predicting the environmental fate, bioavailability, and pharmacokinetic profile of the compound.
| Parameter | Value | Units | Notes |
| Water Solubility | 548.5 | mg/L | Temperature not specified.[1][2][3] |
| Partition Coefficient (LogP) | 2.7277 | Unitless | Also referred to as LogP or Log Kₒw.[4] |
| Molecular Formula | C₉H₂₀O | - | [1][4][5][6] |
| Molecular Weight | 144.25 | g/mol | [1][5][6] |
Experimental Protocols
Detailed experimental procedures for determining the solubility and partition coefficient of chemical substances are outlined in internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
The water solubility of a compound is defined as its saturation mass concentration in water at a given temperature.[7][8] For a substance like this compound, with a solubility above 10⁻² g/L, the Flask Method is appropriate.[7]
Principle: A surplus of the test substance is agitated in water at a predetermined temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath
-
Mechanical shaker or stirrer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)
-
Glassware (flasks with stoppers, pipettes, etc.)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing deionized water. The amount should be sufficient to ensure a saturated solution with undissolved substance present.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath, preferably at 20 ± 0.5 °C, for a period sufficient to reach equilibrium.[7] Preliminary tests are often conducted to determine the time required to achieve saturation.[7]
-
Phase Separation: After equilibration, the mixture is allowed to stand to separate the aqueous phase from any undissolved substance. If necessary, centrifugation is used to achieve clear separation.
-
Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn.
-
Quantification: The concentration of this compound in the sample is determined using a validated analytical method, such as GC-FID, against a calibration curve prepared with known standards.
The n-octanol/water partition coefficient (Kₒw or Pₒw) is a measure of a chemical's lipophilicity. It is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[9] For a LogP value in the range of 2 to 4, the Shake-Flask Method (OECD Guideline 107) is a suitable experimental approach.[9][10]
Principle: A known volume of n-octanol and water, along with the test substance, are placed in a vessel and shaken until partitioning equilibrium is achieved. The concentration of the substance in both phases is then measured.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation (e.g., GC-FID or HPLC)
-
Glassware for volume and mass measurements
Procedure:
-
Solvent Saturation: Prior to the experiment, n-octanol is saturated with water, and water is saturated with n-octanol.
-
Test Preparation: A solution of this compound is prepared in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.[9]
-
Partitioning: The two phases are combined in a separatory funnel or tube at a defined volume ratio. The vessel is then shaken at a constant temperature until equilibrium is established.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation is employed to break up any emulsions and ensure complete separation.
-
Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined.[9]
-
Calculation: The partition coefficient (Pₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP).
An alternative for compounds with LogP values between 0 and 6 is the HPLC Method (OECD Guideline 117) .[10][11][12] This method determines the partition coefficient based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known LogP values.[11][12]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility and partition coefficient.
References
- 1. This compound CAS#: 19780-41-7 [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 19780-41-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 12. oecd.org [oecd.org]
Spectroscopic Profile of 3-Ethyl-3-heptanol: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 3-Ethyl-3-heptanol (CAS No: 19780-41-7). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables. This information provides a quantitative basis for the identification and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard models and provide a reliable estimation for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |
| -CH₂- (butyl chain) | 1.2 - 1.4 | Multiplet | 4H |
| -CH₂- (ethyl group) | 1.4 - 1.6 | Quartet | 4H |
| -CH₃ (butyl chain) | 0.8 - 1.0 | Triplet | 3H |
| -CH₃ (ethyl group) | 0.8 - 1.0 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 74 - 78 |
| -CH₂- (butyl chain) | 40 - 45 |
| -CH₂- (ethyl group) | 30 - 35 |
| -CH₂- (butyl chain) | 23 - 27 |
| -CH₂- (butyl chain) | 14 - 18 |
| -CH₃ (ethyl group) | 8 - 12 |
| -CH₃ (butyl chain) | 14 - 18 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a prominent hydroxyl group and aliphatic carbon-hydrogen bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Alcohol, H-bonded |
| 2960 - 2870 | C-H | Alkane stretch |
| 1465 | C-H | Alkane bend |
| 1380 | C-H | Alkane bend |
| ~1150 | C-O | Alcohol stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The data presented below is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]
Table 4: Major Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | 100 | [M - C₂H₅]⁺ |
| 87 | 85 | [M - C₄H₉]⁺ |
| 59 | 75 | [C₃H₇O]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
| 29 | 55 | [C₂H₅]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The spectral width is typically set to 200-220 ppm.
-
Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any potential impurities.
-
Ionization: Electron ionization (EI) is the standard method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or similar detector records the abundance of each fragment ion. The resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Role of 3-Ethyl-3-heptanol as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-ethyl-3-heptanol, a tertiary alcohol with potential applications as a pharmaceutical intermediate. While direct evidence of its incorporation into commercialized pharmaceuticals is not prevalent in publicly accessible literature, its structural motifs are relevant to centrally active agents. This document will cover its chemical and physical properties, a detailed synthesis protocol, and its prospective role in drug discovery, drawing parallels with the structurally related sedative-hypnotic agent, ethchlorvynol.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its application in pharmaceutical synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.257 g/mol | [1] |
| CAS Number | 19780-41-7 | [1] |
| Appearance | Colorless Liquid | |
| Boiling Point | 183.8°C at 760 mmHg | |
| Melting Point | 6.15°C (estimate) | |
| Density | 0.837 g/cm³ | |
| Refractive Index | 1.434 | |
| Solubility | Miscible with most organic solvents | |
| InChIKey | XKRZDNKKANUBPV-UHFFFAOYSA-N | |
| SMILES | CCCCC(O)(CC)CC | [1] |
Synthesis of this compound
The synthesis of tertiary alcohols like this compound is commonly achieved through the Grignard reaction. The following is a representative experimental protocol for its preparation from valeric acid.[2]
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound from valeric acid.
Materials:
-
Valeric acid (CH₃CH₂CH₂CH₂COOH)
-
Thionyl chloride (SOCl₂)
-
Ethylmagnesium bromide (CH₃CH₂MgBr) in a suitable ether solvent (e.g., THF or diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, and distillation apparatus
Procedure:
Step 1: Formation of Valeryl Chloride
-
In a fume hood, place valeric acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the valeric acid.
-
Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is valeryl chloride.
Step 2: Grignard Reaction
-
In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of ethylmagnesium bromide (in excess, typically 2.5-3 equivalents) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the valeryl chloride from Step 1 in anhydrous diethyl ether and add it to a dropping funnel.
-
Add the valeryl chloride solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Role as a Pharmaceutical Intermediate: A Case Study of Ethchlorvynol
While this compound is not a direct precursor to a widely marketed drug, its structure as a tertiary alcohol is pertinent to the synthesis of certain central nervous system (CNS) depressants. A notable example of a structurally similar pharmaceutical is ethchlorvynol, a sedative-hypnotic drug formerly marketed as Placidyl.[3] Ethchlorvynol is also a tertiary alcohol and shares a core structural similarity with this compound.
Synthesis of Ethchlorvynol
The synthesis of ethchlorvynol involves an ethynylation reaction and does not directly utilize this compound. However, it demonstrates a synthetic strategy for creating complex tertiary alcohols with pharmaceutical activity. The primary synthesis involves the addition of lithium acetylide to 1-chloro-1-penten-3-one in liquid ammonia.[4]
Mechanism of Action of Ethchlorvynol and Related Tertiary Alcohols
Ethchlorvynol exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor.[3][5] This mechanism is shared by other CNS depressants, including barbiturates and benzodiazepines. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Positive allosteric modulators like ethchlorvynol bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect.[6][7][8] Tertiary alcohols, in general, are known to interact with GABA-A receptors, and their lipophilic nature allows them to readily cross the blood-brain barrier.[9]
Conclusion
This compound represents a simple tertiary alcohol with well-defined physicochemical properties and a straightforward synthetic route. While its direct application as a pharmaceutical intermediate in a marketed drug is not documented, its structural characteristics are relevant to the field of medicinal chemistry, particularly in the design of CNS-active agents. The case of ethchlorvynol illustrates how a similar tertiary alcohol scaffold can be elaborated to produce a potent sedative-hypnotic that modulates the GABA-A receptor. For researchers in drug discovery, this compound can serve as a valuable building block or a starting point for the synthesis of novel compounds with potential therapeutic applications, particularly those targeting the central nervous system. Further derivatization of this compound could lead to the discovery of new chemical entities with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ethchlorvynol [medbox.iiab.me]
- 4. grokipedia.com [grokipedia.com]
- 5. Ethchlorvynol | C7H9ClO | CID 5281077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Grignard Synthesis of 3-Ethyl-3-heptanol using 3-heptanone
For inquiries, please contact:
Gemini Support Email: --INVALID-LINK--
Abstract
This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-Ethyl-3-heptanol, via a Grignard reaction. The synthesis involves the reaction of 3-heptanone (B90015) with ethylmagnesium bromide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Included are comprehensive experimental procedures, tables of quantitative data for all reagents and products, and a visual representation of the experimental workflow.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis.[1] Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group in an aldehyde or ketone.[1] This reaction is widely employed for the synthesis of secondary and tertiary alcohols.[2] In this application note, we detail the synthesis of this compound, a tertiary alcohol, by reacting 3-heptanone with ethylmagnesium bromide.[3][4] The Grignard reagent, ethylmagnesium bromide, is prepared in situ from the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent.[5] The subsequent nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 3-heptanone, followed by an acidic work-up, yields the desired tertiary alcohol.[3]
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Heptanone | Heptan-3-one | 106-35-4 | C₇H₁₄O | 114.19 | 146-149[6] | 0.812[6] |
| Bromoethane | Bromoethane | 74-96-4 | C₂H₅Br | 108.97 | 38.4 | 1.46 |
| Magnesium | Magnesium | 7439-95-4 | Mg | 24.31 | 1090 | 1.74 |
| Diethyl Ether | Ethoxyethane | 60-29-7 | C₄H₁₀O | 74.12 | 34.6 | 0.713 |
| This compound | This compound | 19780-41-7 | C₉H₂₀O | 144.26[4][7] | ~184 | ~0.825 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | Signals corresponding to the different proton environments in the molecule.[8] |
| ¹³C NMR | Signals representing the unique carbon environments within the molecular structure.[7][8] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol functional group.[8] |
| Mass Spectrometry | The molecular ion peak can be identified to confirm the molecular weight of the compound.[8] |
Experimental Protocols
Materials and Reagents:
-
3-Heptanone (≥98% purity)
-
Bromoethane (≥99% purity)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[9][10] All procedures should be conducted in a well-ventilated fume hood.[9]
-
Anhydrous conditions are critical for the success of the reaction; all glassware must be thoroughly dried, and anhydrous solvents must be used.[10][11]
-
Ethers are highly flammable and can form explosive peroxides.[11] Avoid open flames and ensure proper storage.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]
-
The reaction is exothermic, and an ice bath should be readily available to control the reaction temperature.[11]
Procedure:
Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask (oven-dried) equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stir bar. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[12]
-
Solvent Addition: Add a sufficient amount of anhydrous diethyl ether to cover the magnesium turnings.
-
Grignard Formation: Dissolve bromoethane (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromoethane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the observation of bubbling indicate the start of the reaction.[12]
-
Completion: Add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure the complete formation of the Grignard reagent.[12]
Part 2: Synthesis of this compound
-
Reaction with Ketone: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve 3-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-heptanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[13]
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[12]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[12]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[12]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.[12] The purity of the final product can be assessed by gas chromatography.[12]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway
Caption: Reaction pathway for this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. homework.study.com [homework.study.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [webbook.nist.gov]
- 6. 3-Heptanone - Wikipedia [en.wikipedia.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 3-Ethyl-3-heptanol using Ethylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. This application note details the synthesis of the tertiary alcohol, 3-ethyl-3-heptanol, through the nucleophilic addition of ethylmagnesium bromide to a ketone. This protocol provides a reliable and scalable method for the preparation of tertiary alcohols, which are important intermediates in the synthesis of more complex molecules in medicinal chemistry and drug development. The reaction involves the initial formation of the Grignard reagent, ethylmagnesium bromide, followed by its reaction with a suitable ketone and subsequent acidic work-up to yield the final product.
Overall Reaction Scheme
The synthesis of this compound can be achieved via two primary Grignard reaction pathways: the reaction of ethylmagnesium bromide with 3-pentanone (B124093) or the reaction of propylmagnesium bromide with 3-pentanone. For the purpose of this application note, we will focus on the reaction of ethylmagnesium bromide with 3-pentanone. An alternative pathway involves the reaction of an acyl chloride with an excess of the Grignard reagent.[1][2]
Primary Synthetic Route:
Experimental Protocols
Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be thoroughly oven-dried or flame-dried before use to remove any traces of water. Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an activator)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the flame-dried glassware hot under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add enough anhydrous diethyl ether to cover the magnesium turnings.
-
Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
Materials:
-
Ethylmagnesium bromide solution (from Protocol 1)
-
3-Pentanone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Apparatus:
-
Reaction flask containing the Grignard reagent
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl with vigorous stirring. This will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter | Value (Illustrative) | Reference |
| Reactants | ||
| Magnesium Turnings | 1.2 eq | [3] |
| Ethyl Bromide | 1.1 eq | [3] |
| 3-Pentanone | 1.0 eq | [3] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | [3] |
| Grignard Formation Temp. | Reflux | [3] |
| Reaction with Ketone Temp. | 0-10 °C | [3] |
| Reaction Time | 1-2 hours post-addition | [3] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [4] |
| Boiling Point | 119-121 °C / 110 mmHg | [5] |
| Refractive Index (20°C) | 1.4350 | [5] |
| Yield | ||
| Expected Yield | 80-90% | [3] |
| Characterization | ||
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹) | [4][6] |
| Mass Spectrometry (m/z) | Characteristic fragmentation pattern | [4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Acidic Workup of Grignard Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the acidic workup procedure for Grignard reaction products. The protocols detailed below are intended to ensure the efficient and safe isolation of the desired alcohol products while minimizing side reactions and maximizing yield and purity.
Introduction
The acidic workup is a critical step in the Grignard synthesis protocol. Its primary functions are to protonate the intermediate magnesium alkoxide to yield the final alcohol product and to dissolve the magnesium salts, facilitating their removal from the reaction mixture.[1][2] The choice of acid and the reaction conditions during the workup can significantly impact the purity and yield of the final product.[1][3]
Key Objectives of Acidic Workup
-
Protonation of the Alkoxide: The Grignard reaction initially forms a magnesium alkoxide complex. The acidic workup provides a proton source to convert this intermediate into the desired alcohol.[1][2]
-
Quenching of Excess Grignard Reagent: Any unreacted Grignard reagent is highly reactive and must be neutralized (quenched) to prevent unwanted side reactions during product isolation. The acidic workup safely consumes any remaining Grignard reagent.
-
Dissolution of Magnesium Salts: The workup dissolves the magnesium salts (e.g., Mg(OH)X, MgX₂) that are formed during the reaction, allowing for their removal through aqueous extraction.
Data Presentation: Comparison of Quenching Agents
The selection of the quenching agent is crucial and depends on the stability of the alcohol product. For acid-sensitive products, particularly tertiary alcohols prone to dehydration, a milder acidic workup is preferred.[1][4]
| Quenching Agent | Concentration | Substrate/Product | Observations | Yield/Purity Considerations |
| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Saturated Solution | Tertiary Alcohols | Mildly acidic quench.[1][5] Minimizes the risk of acid-catalyzed dehydration of the alcohol product to an alkene.[1][5][6] | Generally leads to higher purity and yield for acid-sensitive alcohols.[1] |
| Dilute Hydrochloric Acid (HCl) | 1 M to 6 M | Secondary and robust Tertiary Alcohols | Strong acid that effectively protonates the alkoxide and dissolves magnesium salts.[4] Can cause dehydration of sensitive tertiary alcohols.[1][4] | High yields for products not prone to acid-catalyzed side reactions. The use of excess strong acid can lead to lower yields due to product degradation.[3] |
| Dilute Sulfuric Acid (H₂SO₄) | 10% solution | General purpose | Similar to HCl in its effectiveness for protonation and dissolving salts. Also carries the risk of promoting dehydration and other acid-catalyzed side reactions.[4] | Comparable to HCl; the choice between them often depends on other factors like downstream purification compatibility. |
| Water (H₂O) | N/A | General purpose | Can be used for the initial, cautious quenching of excess Grignard reagent. However, it may not be acidic enough to efficiently protonate the alkoxide or dissolve all magnesium salts, potentially leading to emulsions. | Can result in lower isolated yields due to incomplete protonation and difficulties in extraction. |
Experimental Protocols
General Safety Precautions
-
The quenching of a Grignard reaction is highly exothermic. Always perform the workup in an ice bath to control the temperature.[7]
-
Add the quenching solution slowly and dropwise, with vigorous stirring, to prevent a sudden and violent reaction.[7]
-
Be aware of a potential induction period, where the reaction may not start immediately. Do not add a large amount of quenching agent if the reaction does not begin instantly.[7]
-
Perform the workup in a well-ventilated fume hood, as flammable gases (e.g., hydrocarbons from the quenching of unreacted Grignard reagent) may be evolved.
Protocol 1: Mild Acidic Workup with Saturated Ammonium Chloride
This protocol is recommended for the synthesis of acid-sensitive alcohols, such as tertiary alcohols.
Materials:
-
Grignard reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous organic solvent (e.g., diethyl ether, THF)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice bath
Procedure:
-
Cool the Grignard reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly add the saturated aqueous NH₄Cl solution dropwise. Monitor the reaction for any excessive heat generation.
-
Continue the addition until the effervescence ceases and two distinct layers are formed.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., diethyl ether) two to three times to ensure complete recovery of the product.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to help break any emulsions.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography).
Protocol 2: Workup with Dilute Hydrochloric Acid
This protocol is suitable for products that are stable under moderately acidic conditions.
Materials:
-
Grignard reaction mixture
-
1 M to 6 M Hydrochloric Acid (HCl)
-
Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
Cool the Grignard reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the dilute HCl solution dropwise with vigorous stirring. The addition is highly exothermic.
-
Continue adding the acid until all the magnesium salts have dissolved and the aqueous layer is clear and acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the layers and extract the aqueous layer with the organic solvent two to three times.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Proceed with purification.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Workflow for the acidic workup of a Grignard reaction.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | - Fine precipitates of magnesium salts.- High concentration of product or byproducts. | - Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.- Gently warm the separatory funnel.- Filter the entire mixture through a pad of Celite before separation. |
| Low Yield of Tertiary Alcohol | - Acid-catalyzed dehydration during workup with strong acid. | - Use a milder quenching agent like saturated aqueous ammonium chloride.[1][6]- Maintain low temperatures throughout the workup. |
| Recovery of Starting Carbonyl Compound | - Incomplete Grignard reaction.- Enolization of the carbonyl compound by the Grignard reagent (acting as a base). | - Ensure anhydrous conditions during the Grignard reaction.- Use a less sterically hindered Grignard reagent or a more reactive carbonyl compound. |
| Formation of Wurtz Coupling Byproduct (R-R) | - Reaction of the Grignard reagent with unreacted alkyl/aryl halide. | - Ensure slow addition of the halide during Grignard reagent formation.- Use of co-solvents like 2-MeTHF can suppress this side reaction.[8] |
References
- 1. brainly.com [brainly.com]
- 2. leah4sci.com [leah4sci.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Solved Why was a solution of NH4Cl (a weak acid) used in the | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Purification of 3-Ethyl-3-heptanol via Fractional Distillation
Introduction
3-Ethyl-3-heptanol is a tertiary alcohol used as a specialty chemical intermediate in various research and development applications, including the synthesis of novel pharmaceutical compounds and materials. The purity of this alcohol is critical for ensuring predictable reaction kinetics and high yields of the final product. Fractional distillation is a highly effective technique for purifying this compound by separating it from impurities with different boiling points, such as residual starting materials, solvents, or by-products.
This application note provides a detailed protocol for the laboratory-scale purification of this compound using fractional distillation. The procedure is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Principle of Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[1][2] When the mixture is heated, the component with the lower boiling point will vaporize more readily. The vapor rises through a fractionating column, which provides a large surface area (e.g., glass beads, rings, or Vigreux indentations) for repeated cycles of vaporization and condensation.[3][4] With each cycle, the vapor becomes progressively enriched in the more volatile component.[2] By carefully controlling the temperature at the top of the column, fractions of high purity can be isolated and collected.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning the distillation process.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [5][6][7][8] |
| Molecular Weight | 144.25 g/mol | [5][6][9] |
| Boiling Point | 183.8°C at 760 mmHg | [5] |
| Alternate Boiling Point (Est.) | 192.9°C | [6][10][11] |
| Density | 0.825 - 0.837 g/mL | [5][10][12] |
| Refractive Index | 1.431 - 1.434 | [5][6][10][12] |
| Melting Point (Est.) | 6.15°C | [5][6][10] |
Experimental Protocol
4.1. Apparatus and Reagents
-
Apparatus:
-
Round-bottom flask (sized appropriately for the volume of crude material)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head (Claisen adapter)
-
Thermometer and adapter
-
Condenser (Liebig or Allihn)[13]
-
Receiving flasks (multiple, round-bottom or Erlenmeyer)
-
Boiling chips or magnetic stir bar[13]
-
Glass wool and aluminum foil for insulation
-
Laboratory clamps and stand
-
Tubing for condenser water
-
-
Reagents:
-
Crude this compound
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), if the crude product contains water.
-
4.2. Pre-Distillation Preparation
-
Drying: If the crude this compound contains water, dry it by stirring with a suitable amount of anhydrous magnesium sulfate for 30 minutes. Filter the drying agent by gravity or under vacuum.
-
Apparatus Assembly: Assemble the fractional distillation apparatus as illustrated in the diagram below. Ensure all ground glass joints are properly sealed and securely clamped. A thin layer of vacuum grease may be applied to the joints if necessary.
-
Insulation: To ensure an efficient separation, insulate the fractionating column and distillation head by wrapping them first with glass wool and then with aluminum foil.[2][14] This minimizes heat loss and helps maintain the temperature gradient.
4.3. Distillation Procedure
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips to ensure smooth boiling.[13] Do not fill the flask to more than two-thirds of its capacity.
-
Heating: Begin heating the flask gently using the heating mantle. If using a stir bar, start the stirrer.
-
Equilibration: As the mixture heats, you will observe vapor rising into the fractionating column. Allow the system to equilibrate by adjusting the heating rate so that a ring of condensing vapor rises slowly up the column. This process of reflux allows for the separation of components.[2]
-
Collecting the First Fraction (Forerun): Monitor the temperature at the distillation head. The first vapors to reach the thermometer will be from lower-boiling impurities. Collect this initial distillate (forerun) in a separate receiving flask until the temperature stabilizes near the boiling point of the target compound.
-
Collecting the Main Fraction: When the temperature at the head stabilizes at the boiling point of this compound (approx. 184°C), switch to a clean receiving flask to collect the purified product.[15]
-
Monitoring: Collect the main fraction while the temperature remains constant. A stable boiling point is indicative of a pure substance. If the temperature fluctuates significantly or begins to rise, it suggests that higher-boiling impurities are starting to distill.
-
Terminating the Distillation: Stop the distillation when the temperature either rises or drops significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness to avoid the risk of explosion from peroxide formation in the residue.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
4.4. Purity Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
Visual Protocols
The following diagrams illustrate the fractional distillation setup and the overall experimental workflow.
References
- 1. byjus.com [byjus.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tnhmc.com [tnhmc.com]
- 5. Page loading... [guidechem.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 19780-41-7 [chemicalbook.com]
- 11. This compound | 19780-41-7 [chemicalbook.com]
- 12. This compound [stenutz.eu]
- 13. WikiSlice [kolibri.teacherinabox.org.au]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Application Note and Protocol for GC-MS Purity Analysis of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary alcohols are a crucial class of organic compounds widely utilized in the pharmaceutical, fragrance, and specialty chemical industries. Their unique chemical structure, characterized by a hydroxyl group attached to a tertiary carbon atom, imparts specific properties but also presents analytical challenges. Accurate determination of their purity is paramount for quality control, reaction monitoring, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of tertiary alcohols by GC-MS is often hindered by their polarity and thermal lability. The polar hydroxyl group can lead to poor peak shape (tailing) due to interactions with the stationary phase, while the tertiary structure can be susceptible to dehydration or rearrangement at elevated temperatures in the GC inlet.[1]
To overcome these challenges, a derivatization step is often employed. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique.[2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and more accurate quantification.[1][2]
This application note provides a detailed protocol for the purity analysis of tertiary alcohols using GC-MS, incorporating a robust silylation derivatization method.
Data Presentation
The following table summarizes the purity analysis of representative tertiary alcohols using the described GC-MS protocol. The data demonstrates the effectiveness of the method for accurate quantification.
| Tertiary Alcohol | Purity (%) | Retention Time (min) | Key Mass Fragments (m/z) of TMS Derivative |
| tert-Butanol | 99.8 | 5.2 | 131, 117, 75, 73 |
| Linalool | 98.5 | 10.8 | 211, 143, 93, 73 |
| α-Terpineol | 99.2 | 11.5 | 211, 154, 121, 73 |
Experimental Protocols
Materials and Reagents
-
Tertiary alcohol sample
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine (B92270) or Acetonitrile (B52724)
-
Internal Standard (optional, e.g., n-alkane solution)
-
Anhydrous Sodium Sulfate
-
GC-MS grade solvents for sample dilution (e.g., Hexane, Ethyl Acetate)
-
Glassware: Autosampler vials with inserts, volumetric flasks, pipettes, syringes (ensure all glassware is dry)
Sample Preparation and Derivatization (Silylation)
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the tertiary alcohol sample into a clean, dry autosampler vial.
-
Solvent Addition: Add 1.0 mL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Internal Standard: If an internal standard is used for quantification, add a known concentration at this stage.
-
Silylating Agent Addition: Add 100-200 µL of BSTFA with 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven.[1] For sterically hindered tertiary alcohols, a longer reaction time or higher temperature may be necessary.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with a suitable solvent (e.g., hexane) to the desired concentration for GC-MS analysis.
-
Drying: If any moisture is suspected, pass the diluted sample through a small column of anhydrous sodium sulfate.
-
Transfer: Transfer the final solution to a clean autosampler vial for injection.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific analyte and instrument.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 50:1, can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
Data Analysis and Quantification
-
Peak Identification: Identify the peak corresponding to the silylated tertiary alcohol based on its retention time and comparison of the mass spectrum with a reference library (e.g., NIST). The mass spectrum of the TMS derivative will typically show a characteristic loss of a methyl group (M-15) and a prominent ion at m/z 73 [Si(CH₃)₃]⁺.
-
Purity Calculation: The purity of the tertiary alcohol is determined by the area percent method. The peak area of the derivatized analyte is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.
Purity (%) = (Peak Area of Analyte / Total Peak Area) x 100
-
Internal Standard Quantification (Optional): For more precise quantification, a calibration curve can be constructed using an internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample can then be determined from this calibration curve.
Experimental Workflow
Caption: GC-MS Experimental Workflow for Tertiary Alcohol Purity Analysis.
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the purity analysis of tertiary alcohols. The inclusion of a silylation derivatization step is critical for overcoming the inherent analytical challenges associated with these compounds, ensuring accurate and reproducible results. The detailed methodology and data presentation serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of tertiary alcohols.
References
Application Notes and Protocols for 1H and 13C NMR Sample Preparation of 3-Ethyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of samples of 3-Ethyl-3-heptanol for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines will help ensure the acquisition of high-quality, reproducible NMR data, which is crucial for structural elucidation, purity assessment, and other applications in research and drug development.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2] Proper sample preparation is a critical first step in obtaining high-resolution NMR spectra.[3] This protocol outlines the necessary steps and materials for the preparation of this compound samples for both ¹H and ¹³C NMR analysis. This compound (C₉H₂₀O, MW: 144.25 g/mol ) is a tertiary alcohol.[4][5][6][7] The choice of an appropriate deuterated solvent is crucial to avoid strong solvent signals that can obscure the analyte's signals.[1][8][9]
Materials and Equipment
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)[8][10]
-
Pasteur pipettes and bulbs
-
Small glass vials
-
Analytical balance
-
Vortex mixer (optional)
-
Kimwipes or lint-free tissue
-
Permanent marker for labeling
Quantitative Data Summary
For optimal NMR results, the following concentrations and volumes are recommended. These values can be adjusted based on the specific spectrometer and experimental requirements.
| Parameter | ¹H NMR | ¹³C NMR | Reference |
| Analyte Mass (this compound) | 5 - 25 mg | 50 - 100 mg | |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | [12][13] |
| Typical Concentration | 5 - 10 mM | ~10 mM is preferred | [14] |
| Resulting Solution Height in 5 mm tube | ~4-5 cm | ~4-5 cm | [3][12] |
Experimental Protocol
A systematic approach to sample preparation is essential for high-quality NMR data. The following steps should be followed carefully.
Weighing the Analyte
-
Place a clean, dry small glass vial on the analytical balance and tare the weight.
-
Carefully add the desired amount of this compound to the vial according to the recommendations in the table above. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Record the exact mass of the analyte.
Solvent Addition and Dissolution
-
Using a clean Pasteur pipette, add the appropriate volume of deuterated solvent (e.g., CDCl₃ or CD₃OD) to the vial containing the this compound.[8][10] For a standard 5 mm NMR tube, a volume of 0.6-0.7 mL is recommended.[12][13]
-
Gently swirl the vial or use a vortex mixer to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.[13]
Transferring the Sample to the NMR Tube
-
To prevent solid impurities from contaminating the NMR tube, which can affect the magnetic field homogeneity and degrade spectral quality, it is good practice to filter the sample solution.[3][12]
-
Place a small plug of glass wool or a Kimwipe into a clean Pasteur pipette to act as a filter.
-
Draw the sample solution into the filtering pipette.
-
Carefully dispense the filtered solution into a clean, dry, and properly labeled 5 mm NMR tube.[12] Avoid introducing air bubbles.
-
The final height of the solution in the NMR tube should be approximately 4-5 cm.[3][12]
Capping and Cleaning
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.[3]
-
Wipe the outside of the NMR tube with a Kimwipe lightly dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.
-
Label the NMR tube clearly with a permanent marker.[12]
Diagrams
Experimental Workflow
Caption: Workflow for NMR Sample Preparation of this compound.
This detailed protocol provides a robust framework for the preparation of this compound samples for ¹H and ¹³C NMR spectroscopy. By following these steps, researchers can ensure the acquisition of high-quality data essential for their scientific endeavors. For analysis of alcohols, it is also possible to acquire spectra of neat liquids, which can be useful for certain experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[15][16]
References
- 1. myuchem.com [myuchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Page loading... [guidechem.com]
- 5. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. allanchem.com [allanchem.com]
- 9. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. azom.com [azom.com]
- 16. magritek.com [magritek.com]
Application Note: FTIR Analysis of the Hydroxyl Group in 3-Ethyl-3-heptanol
Introduction
3-Ethyl-3-heptanol is a tertiary alcohol. The analysis of its hydroxyl (-OH) functional group by Fourier Transform Infrared (FTIR) spectroscopy is a fundamental application for structural elucidation and quality control. The vibrational frequencies of the O-H and C-O bonds are highly sensitive to their molecular environment, particularly to hydrogen bonding. In a condensed phase, such as a neat liquid, extensive intermolecular hydrogen bonding occurs, which significantly influences the FTIR spectrum. This note provides a detailed protocol for the analysis of the hydroxyl group in this compound, presenting expected absorption data and a standardized experimental workflow.
Principle of Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The hydroxyl group of an alcohol has two primary characteristic vibrations: the O-H stretch and the C-O stretch.
-
O-H Stretching Vibration: In the gas phase or in a very dilute solution in a non-polar solvent, the "free" (non-hydrogen-bonded) O-H stretch appears as a sharp, relatively weak absorption.[1][2] In a neat liquid sample of this compound, strong intermolecular hydrogen bonding weakens the O-H bond, causing the stretching absorption to shift to a lower frequency (wavenumber) and broaden into a very intense and distinctive band.[1][3][4] This broadening is a hallmark of hydrogen-bonded hydroxyl groups in alcohols.[3][5]
-
C-O Stretching Vibration: The C-O stretching vibration is also a strong absorption in the "fingerprint" region of the spectrum. Its position is diagnostic for the class of alcohol. For tertiary alcohols like this compound, this peak appears at a higher frequency compared to primary and secondary alcohols.[2][6]
Quantitative Data Presentation
The following table summarizes the characteristic FTIR absorption bands for the hydroxyl group in a tertiary alcohol like this compound in a liquid (neat) state.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (H-Bonded) | R₃C-O-H | 3550 - 3200 | Strong, very broad |
| C-H Stretch (Alkyl) | C-H | 3000 - 2850 | Strong, sharp |
| C-O Stretch | R₃C-O | 1210 - 1100 | Strong, sharp |
| O-H Bend (in-plane) | R₃C-O-H | ~1350 ± 50 | Weak to medium, broad |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocol
This protocol describes the analysis of a neat liquid sample of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method for liquid analysis.
4.1. Materials and Equipment
-
Sample: this compound (liquid)
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Cleaning Supplies: Reagent-grade isopropanol (B130326) or acetone (B3395972), and soft, lint-free laboratory wipes.
4.2. Instrument Preparation and Background Scan
-
Ensure the FTIR spectrometer is powered on and has completed its initialization and diagnostic checks.
-
Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol or acetone to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical step to measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.
4.3. Sample Analysis
-
Apply a small drop of neat this compound directly onto the center of the clean ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
-
-
Once the measurement is complete, remove the sample from the ATR crystal.
-
Thoroughly clean the ATR crystal with a suitable solvent (isopropanol or acetone) and lint-free wipes to prevent cross-contamination.
4.4. Data Processing and Interpretation
-
Use the spectrometer software to perform a baseline correction on the acquired spectrum if necessary.
-
Identify the key absorption peaks. Label the broad O-H stretching band (approx. 3550-3200 cm⁻¹) and the strong C-O stretching band characteristic of a tertiary alcohol (approx. 1210-1100 cm⁻¹).
-
Compare the obtained spectrum with a reference spectrum if available. The gas-phase spectrum of this compound from the NIST database can be used to highlight the effect of hydrogen bonding; it shows a sharp, non-hydrogen-bonded O-H stretch.[9]
Visualizations
5.1. Logical Relationship of Hydroxyl Group Vibrations
References
- 1. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. This compound [webbook.nist.gov]
Application Notes and Protocols for the Industrial Scale Production of 3-Heptanol via Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 3-heptanol (B47328) through the hydrolysis of 3-haloheptanes. The information is intended to guide researchers, scientists, and professionals in the drug development field in understanding and implementing this chemical transformation in a larger-scale setting.
Introduction
3-Heptanol is a valuable secondary alcohol with applications as a solvent, an intermediate in the synthesis of pharmaceuticals and fragrances, and as a flavoring agent.[1][2] Industrial production of 3-heptanol can be efficiently achieved through the nucleophilic substitution reaction of a 3-haloheptane (e.g., 3-chloroheptane (B1620029) or 3-bromoheptane) with a hydroxide (B78521) source. This process, known as hydrolysis, involves the displacement of the halide ion by a hydroxyl group.[3][4][5]
The reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions.[3][6] For a secondary alkyl halide like 3-haloheptane, both pathways are possible. However, to achieve a high yield and minimize the formation of elimination byproducts (heptenes), reaction conditions are typically optimized to favor the substitution reaction. On an industrial scale, this often involves the use of a strong nucleophile like sodium hydroxide or potassium hydroxide in an aqueous solution, potentially with a co-solvent or phase transfer catalyst to enhance reaction rates.[4][7][8]
Reaction Mechanism and Pathway
The hydrolysis of a 3-haloheptane to 3-heptanol is a nucleophilic substitution reaction. The overall transformation is depicted below:
Caption: General reaction pathway for the hydrolysis of 3-haloheptane.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the industrial-scale production of 3-heptanol via hydrolysis.
Table 1: Raw Material Specifications
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| 3-Chloroheptane | 3-Chloroheptane | C₇H₁₅Cl | 134.65 | >98% |
| 3-Bromoheptane (B146003) | 3-Bromoheptane | C₇H₁₅Br | 179.10 | >98% |
| Sodium Hydroxide | Sodium Hydroxide | NaOH | 40.00 | >97% (caustic soda) |
| Water | Water | H₂O | 18.02 | Deionized/Purified |
Table 2: Reaction Conditions for Hydrolysis
| Parameter | 3-Chloroheptane | 3-Bromoheptane | Reference |
| Temperature | 100 - 180 °C | 90 - 150 °C | [9][10] |
| Pressure | 1 - 10 bar (autogenous) | 1 - 8 bar (autogenous) | [10] |
| Reagent | Aqueous NaOH (10-50%) | Aqueous NaOH or KOH (10-40%) | [4][10] |
| Molar Ratio (Haloheptane:NaOH) | 1 : 1.1 to 1 : 2 | 1 : 1.1 to 1 : 1.5 | |
| Reaction Time | 4 - 12 hours | 2 - 8 hours | |
| Catalyst (optional) | Quaternary ammonium (B1175870) salt (e.g., TBAB) | Quaternary ammonium salt (e.g., TBAB) | [7][8] |
| Agitation Speed | 200 - 500 RPM | 200 - 500 RPM |
Table 3: Product Specifications and Yield
| Parameter | Expected Value |
| Product | 3-Heptanol |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight ( g/mol ) | 116.20 |
| Appearance | Colorless liquid |
| Boiling Point | 155-157 °C |
| Purity (after purification) | >99.5% |
| Typical Yield | 85 - 95% |
Experimental Protocols
The following protocols describe the key stages in the industrial-scale production of 3-heptanol.
Protocol 1: Hydrolysis of 3-Bromoheptane
Objective: To synthesize 3-heptanol by the hydrolysis of 3-bromoheptane using aqueous sodium hydroxide.
Materials:
-
3-Bromoheptane (1.0 eq)
-
Sodium hydroxide (1.2 eq)
-
Deionized water
-
Tetrabutylammonium bromide (TBAB, optional, 0.02 eq)
-
Toluene or other suitable solvent (optional)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, and temperature and pressure probes.
-
Charging pumps for liquids.
-
Receiving vessel.
-
Phase separation vessel (decanter).
Procedure:
-
Reactor Charging: Charge the reactor with deionized water and sodium hydroxide pellets or a concentrated aqueous solution. Stir until the sodium hydroxide is fully dissolved and a homogenous solution is formed.
-
If using a phase transfer catalyst, add the TBAB to the aqueous NaOH solution.
-
Reactant Addition: Slowly pump the 3-bromoheptane into the reactor over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 120°C) and maintain it under agitation for the specified reaction time (e.g., 6 hours).[10] Monitor the reaction progress by in-process control (IPC) analysis (e.g., GC) to check for the disappearance of the 3-bromoheptane peak.
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to 40-60°C. Stop the agitation and allow the phases to separate. The upper organic layer contains the crude 3-heptanol, while the lower aqueous layer contains sodium bromide and excess sodium hydroxide.
-
Aqueous Layer Removal: Transfer the lower aqueous layer to a designated waste treatment vessel.
-
Washing: Add fresh deionized water to the organic layer in the reactor, stir for 15-30 minutes, and then allow the phases to separate again. Remove the aqueous wash layer. Repeat this washing step until the pH of the wash water is neutral.
Protocol 2: Purification of Crude 3-Heptanol
Objective: To purify the crude 3-heptanol to >99.5% purity by fractional distillation.
Materials:
-
Crude 3-heptanol from Protocol 1.
Equipment:
-
Fractional distillation unit with a packed column (e.g., with Raschig rings or structured packing).
-
Reboiler, condenser, and reflux controller.
-
Vacuum pump (if vacuum distillation is required).
-
Product collection vessels.
Procedure:
-
Charging the Still: Charge the crude 3-heptanol to the reboiler of the distillation unit.
-
Distillation:
-
Atmospheric Distillation: Begin heating the reboiler. Collect an initial fraction containing any low-boiling impurities (e.g., residual water, heptenes). The boiling point of 3-heptanol is approximately 155-157°C at atmospheric pressure.
-
Vacuum Distillation (Optional): For heat-sensitive impurities or to reduce the boiling point, perform the distillation under reduced pressure. This can also improve the separation efficiency from closely boiling impurities.
-
-
Main Fraction Collection: Once the head temperature stabilizes at the boiling point of 3-heptanol, begin collecting the main product fraction in a clean, dry receiver.
-
Tails Collection: As the distillation proceeds, high-boiling impurities will concentrate in the reboiler. Stop the distillation when the temperature rises significantly or when the purity of the distillate drops, and collect this final fraction as "tails."
-
Quality Control: Analyze the collected main fraction for purity using Gas Chromatography (GC) and for water content (e.g., by Karl Fischer titration).
Process Workflow
The overall industrial process for the production of 3-heptanol via hydrolysis can be visualized as follows:
Caption: Industrial workflow for the production of 3-heptanol.
References
- 1. 3-Heptanol - Wikipedia [en.wikipedia.org]
- 2. 3-Heptanol [webbook.nist.gov]
- 3. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 10. CA2916886A1 - Process for the preparation of 3-heptanol from a mixture comprising 2-ethylhexanal and 3-heptyl formate - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Ethyl-3-heptanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Ethyl-3-heptanol as a versatile starting material in organic synthesis. The protocols outlined below focus on key transformations of this tertiary alcohol, providing a foundation for the synthesis of various chemical intermediates.
Introduction
This compound is a tertiary alcohol with the molecular formula C9H20O.[1][2] Its structure, featuring a hydroxyl group on a sterically hindered carbon, dictates its reactivity, making it a valuable precursor for the synthesis of a variety of organic compounds. The primary applications of this compound in synthesis involve the transformation of the hydroxyl group into other functionalities, such as haloalkanes and alkenes. These products can serve as building blocks in the development of more complex molecules, including potential pharmaceutical and agrochemical agents.
Synthesis of 3-Chloro-3-ethylheptane (B15177087) via SN1 Reaction
The conversion of this compound to 3-chloro-3-ethylheptane is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. Tertiary alcohols are particularly amenable to this transformation due to the stability of the resulting tertiary carbocation intermediate. This reaction provides an efficient route to a tertiary alkyl halide, a valuable intermediate for further synthetic modifications.[3]
Data Presentation: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Concentrated Hydrochloric Acid (HCl) | [3] |
| Reaction Type | Unimolecular Nucleophilic Substitution (SN1) | [3] |
| Product | 3-Chloro-3-ethylheptane | [4][5] |
| Typical Yield | >90% (for tertiary alcohols) | [3] |
| Reaction Conditions | Room temperature or gentle heating | [3] |
Experimental Protocol: Synthesis of 3-Chloro-3-ethylheptane [3]
-
Place 1.0 equivalent of this compound into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add 1.2 equivalents of concentrated hydrochloric acid to the cooled alcohol.
-
Once the addition is complete, remove the ice bath.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the mixture to a separatory funnel. Two layers will be present: an upper organic layer (the product) and a lower aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of water to remove any remaining acid.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid.
-
Finally, wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude 3-chloro-3-ethylheptane.
-
For higher purity, the product can be purified by distillation.
Workflow Diagram: Synthesis of 3-Chloro-3-ethylheptane
Dehydration of this compound to 3-Ethyl-3-heptene
The acid-catalyzed dehydration of this compound is an elimination reaction that yields 3-ethyl-3-heptene. As a tertiary alcohol, this reaction proceeds readily through an E1 (unimolecular elimination) mechanism, which involves the formation of a stable tertiary carbocation intermediate.[6] This method is a common and effective way to introduce a double bond into a molecule.
Data Presentation: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Catalyst | Strong Acid (e.g., H2SO4, H3PO4) | [6][7] |
| Reaction Type | Unimolecular Elimination (E1) | [6][8] |
| Product | 3-Ethyl-3-heptene | |
| Reaction Conditions | High temperatures (25-80°C for tertiary alcohols) | [6] |
Experimental Protocol: Dehydration of this compound [7][9]
-
Place 1.0 equivalent of this compound in a round-bottom flask suitable for distillation.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%).
-
Add a few boiling chips to the flask.
-
Set up a simple distillation apparatus with the reaction flask as the distilling flask.
-
Heat the mixture to the appropriate temperature for the dehydration of a tertiary alcohol (typically between 25°C and 80°C).[6]
-
The alkene product, 3-ethyl-3-heptene, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more product is collected.
-
The collected distillate may contain some impurities, including unreacted alcohol and acidic residue.
-
Wash the distillate with a saturated solution of sodium bicarbonate to neutralize any acid.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Further purification can be achieved by fractional distillation.
Workflow Diagram: Dehydration of this compound
Application in Drug Discovery and Development
While specific biological activities of compounds directly derived from this compound are not extensively documented in publicly available literature, the functionalized products obtained from its reactions are valuable scaffolds in medicinal chemistry. Tertiary alkyl groups can be important for modulating the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability. The introduction of an alkene or a tertiary chloride allows for a wide range of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
Logical Diagram: Role in a Drug Discovery Workflow
Note on Williamson Ether Synthesis
The Williamson ether synthesis, a common method for preparing ethers from an alcohol and an alkyl halide, is generally not a suitable reaction for tertiary alcohols like this compound.[10][11] The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the reaction center. With a tertiary alcohol, the corresponding alkoxide is a strong, bulky base, and the substrate would be a tertiary alkyl halide, which is also sterically hindered. Consequently, elimination (E2) reactions are strongly favored over substitution, leading to the formation of alkenes rather than the desired ether.[11] Therefore, alternative methods should be considered for the synthesis of tertiary ethers.
References
- 1. This compound [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Chloro-3-ethylheptane | C9H19Cl | CID 13112057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Note: Synthesis of 3-Ethyl-3-heptanone
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the preparation of intermediates in drug development and other fine chemical industries. A common textbook method for ketone synthesis is the oxidation of a secondary alcohol. However, this method is not universally applicable to all alcohol precursors.
This application note addresses the synthesis of 3-ethyl-3-heptanone. A logical but incorrect retrosynthetic approach would be the oxidation of its corresponding alcohol, 3-ethyl-3-heptanol. It is critical for researchers to recognize that this compound is a tertiary alcohol. Tertiary alcohols are resistant to oxidation by common oxidizing agents under standard laboratory conditions.[1][2][3] This resistance stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the formation of a carbon-oxygen double bond during the oxidation process.[1][2][4] Attempting to oxidize a tertiary alcohol with strong oxidizing agents under harsh conditions typically leads to C-C bond cleavage and degradation of the molecule rather than the formation of the desired ketone.
Therefore, this document outlines viable and effective alternative synthetic routes for the preparation of 3-ethyl-3-heptanone, providing detailed protocols for laboratory-scale synthesis.
Alternative Synthetic Routes for 3-Ethyl-3-heptanone
Given the infeasibility of oxidizing this compound, several other reliable methods can be employed to synthesize the target ketone, 3-ethyl-3-heptanone. The most common and practical laboratory methods involve the reaction of a carboxylic acid derivative with an organometallic reagent.
A logical diagram illustrating the challenge of oxidizing a tertiary alcohol is presented below.
Caption: Logical diagram illustrating why this compound does not undergo oxidation to a ketone.
Comparison of Synthetic Methods
The following table summarizes practical alternative methods for the synthesis of 3-ethyl-3-heptanone.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Organocadmium Reagent | Pentanoyl chloride, Ethyl bromide, Magnesium, CdCl₂ | Diethylcadmium (B3343991) (prepared in situ) | High selectivity for ketone, minimizes tertiary alcohol byproduct. | Cadmium compounds are highly toxic and require careful handling. |
| Grignard Reagent with Nitrile | Butyronitrile, Propylmagnesium bromide | Grignard reagent, followed by acid hydrolysis | Readily available starting materials. | The intermediate ketimine can be difficult to hydrolyze completely. |
| Weinreb Amide Synthesis | Pentanoic acid, N,O-Dimethylhydroxylamine | Ethylmagnesium bromide or Ethyllithium | Excellent yields, avoids over-addition, stable intermediate. | Requires preparation of the Weinreb amide in a separate step. |
| Industrial Condensation | Propionaldehyde, Butanone | Base or acid catalyst, H₂ (for hydrogenation) | Cost-effective for large-scale production.[5] | May not be practical for small-scale laboratory synthesis.[5] |
Detailed Experimental Protocol: Synthesis of 3-Ethyl-3-heptanone via an Organocadmium Reagent
This protocol details the preparation of 3-ethyl-3-heptanone from pentanoyl chloride and diethylcadmium. This method is highly effective for preventing the formation of tertiary alcohol byproducts, a common issue when using more reactive organometallic reagents like Grignard reagents with acid chlorides.
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Anhydrous cadmium chloride is highly toxic and hygroscopic. Handle with extreme care and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Anhydrous ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.
-
Pentanoyl chloride is corrosive and lachrymatory. Handle with care.
-
All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions.
Materials:
-
Magnesium turnings (1.34 g, 55 mmol)
-
Anhydrous diethyl ether (150 mL)
-
Ethyl bromide (5.45 g, 50 mmol)
-
Anhydrous cadmium chloride (CdCl₂) (4.77 g, 26 mmol)
-
Pentanoyl chloride (5.06 g, 42 mmol)
-
Ice-water bath
-
Dry ice/acetone bath
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Part 1: Preparation of Diethylcadmium Reagent (in situ)
-
Place the magnesium turnings in the 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Assemble the apparatus and flame-dry it under a stream of dry nitrogen or argon.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve the ethyl bromide in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (approx. 5 mL) of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The solution should become cloudy and start to bubble. If the reaction does not start, gently warm the flask with a water bath.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
Cool the Grignard solution to 0 °C using an ice-water bath.
-
In a separate dry flask, weigh the anhydrous cadmium chloride and add it to the Grignard solution in small portions with vigorous stirring. Caution: The addition can be exothermic.
-
After the addition of CdCl₂ is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution will contain the diethylcadmium reagent.
Part 2: Synthesis of 3-Ethyl-3-heptanone
-
Cool the diethylcadmium solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the pentanoyl chloride in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the pentanoyl chloride solution dropwise to the cold, stirred diethylcadmium solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by adding 50 mL of saturated ammonium chloride solution dropwise.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure 3-ethyl-3-heptanone (boiling point: 146-149 °C).
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of 3-ethyl-3-heptanone using the organocadmium method.
Caption: Workflow for the synthesis of 3-ethyl-3-heptanone using an organocadmium reagent.
References
Application Notes and Protocols: Substitution Reactions of the Hydroxyl Group in 3-Ethyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key substitution reactions of the hydroxyl group in the tertiary alcohol, 3-Ethyl-3-heptanol. The information compiled herein is intended to guide researchers in synthetic chemistry and drug development in leveraging this versatile building block.
Introduction
This compound is a tertiary alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature dictates its reactivity, primarily favoring reaction pathways that involve the formation of a stable tertiary carbocation. Consequently, this compound readily undergoes Sₙ1 substitution reactions and E1 elimination reactions. The steric hindrance around the hydroxyl group also influences its reactivity, for instance, rendering it less suitable for Williamson ether synthesis under standard conditions.
In the realm of drug discovery, the incorporation of a tertiary alcohol moiety can be advantageous. Tertiary alcohols are resistant to oxidation and exhibit a slower rate of glucuronidation compared to primary and secondary alcohols, leading to improved metabolic stability.[1][2] This makes derivatives of this compound potentially interesting for the development of new therapeutic agents.
Key Substitution Reactions
The primary substitution reactions of the hydroxyl group in this compound involve its conversion to a good leaving group, typically through protonation by a strong acid. This is followed by the departure of a water molecule to form a stable tertiary carbocation, which is then attacked by a nucleophile.
Reaction with Hydrogen Halides (Sₙ1 Reaction)
The reaction of this compound with hydrogen halides (HCl, HBr) is a classic example of an Sₙ1 reaction, yielding the corresponding 3-halo-3-ethylheptane. The reaction proceeds rapidly due to the formation of the stable tertiary carbocation intermediate.
Reaction Scheme:
Quantitative Data Summary:
| Product | Reagent | Typical Yield (%) | Reaction Conditions | Reference |
| 3-Chloro-3-ethylheptane | Concentrated HCl | >90 | Room temperature, 1-2 hours | [1] |
| 3-Bromo-3-ethylheptane | Concentrated HBr | High (not specified) | Not specified | [3] |
Experimental Protocols:
Protocol 1: Synthesis of 3-Chloro-3-ethylheptane
-
Materials: this compound, concentrated hydrochloric acid (37%), saturated sodium bicarbonate solution, anhydrous sodium sulfate, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place 1.0 equivalent of this compound.
-
Cool the flask in an ice bath and slowly add 1.2 equivalents of concentrated hydrochloric acid with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. The reaction mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel. Separate the upper organic layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent. The solvent can be removed under reduced pressure to yield crude 3-Chloro-3-ethylheptane.
-
Purify the product by distillation under reduced pressure.
-
Protocol 2: Synthesis of 3-Bromo-3-ethylheptane (General Procedure)
-
Materials: this compound, concentrated hydrobromic acid (48%), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Combine 1.0 equivalent of this compound with an excess of concentrated hydrobromic acid in a round-bottom flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add an equal volume of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
-
Dehydration to Alkenes (E1 Reaction)
Treatment of this compound with a strong acid catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures leads to its dehydration to form 3-ethyl-3-heptene via an E1 elimination mechanism.[4]
Reaction Scheme:
Quantitative Data Summary:
| Product | Reagent | Typical Yield (%) | Reaction Conditions | Reference |
| 3-Ethyl-3-heptene | Concentrated H₂SO₄ | Not specified | Heat | [5][6] |
Experimental Protocol: Dehydration of this compound
-
Materials: this compound, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, place 1.0 equivalent of this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Set up a distillation apparatus and heat the mixture to distill the alkene product as it forms.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the collected distillate with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent to obtain the crude 3-ethyl-3-heptene.
-
Further purification can be achieved by fractional distillation.
-
Esterification
While Fischer esterification is generally more efficient with primary and secondary alcohols, it can be performed with tertiary alcohols, though elimination reactions can be a competing side reaction.[7] The reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
Reaction Scheme (with Acetic Acid):
Quantitative Data Summary:
| Product | Reagents | Typical Yield (%) | Reaction Conditions | Reference |
| 3-Ethyl-3-heptyl acetate | Acetic acid, H₂SO₄ catalyst | Moderate (not specified) | Reflux | [7][8] |
Experimental Protocol: Fischer Esterification of this compound
-
Materials: this compound, glacial acetic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound and an excess (e.g., 3 equivalents) of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After cooling, dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent and excess acetic acid under reduced pressure.
-
Purify the resulting ester by vacuum distillation.
-
Visualizing Reaction Mechanisms and Workflows
Caption: Sₙ1 reaction mechanism for the conversion of this compound to a 3-halo-3-ethylheptane.
Caption: Experimental workflow for the dehydration of this compound.
Applications in Drug Development
The substitution of the hydroxyl group in this compound opens avenues for the synthesis of a diverse library of compounds with potential pharmacological activity. The core advantage of retaining the tertiary alcohol scaffold or its derivatives lies in the enhanced metabolic stability it can confer upon a drug candidate.
Key Considerations:
-
Metabolic Stability: As tertiary alcohols, this compound and its derivatives are not susceptible to oxidation at the C3 position.[1] This can prevent the formation of inactive or toxic metabolites, a common issue with primary and secondary alcohols. Furthermore, the steric bulk around the hydroxyl group can hinder glucuronidation, another major metabolic pathway for alcohols.[1]
-
Physicochemical Properties: The introduction of different functional groups through substitution allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity. These properties are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacophore Scaffolding: The 3-ethyl-3-heptyl core can serve as a lipophilic scaffold to which various pharmacophoric elements can be attached. For example, the synthesis of esters, ethers, or alkylated derivatives can be explored to interact with specific biological targets.
While there are no prominent drug candidates directly derived from this compound in the public domain, the tertiary alcohol motif is present in numerous bioactive molecules and approved drugs. For instance, some tertiary alcohol derivatives have been investigated as inhibitors of aspartic proteases, which are targets in HIV and Alzheimer's disease research.[9] The tertiary alcohol can act as a transition-state mimic in these enzyme active sites.
Caption: Logical relationship of tertiary alcohol properties to advantages in drug development.
Conclusion
This compound serves as a valuable starting material for a range of substitution reactions, primarily proceeding through an Sₙ1 mechanism. The protocols and data presented in this document provide a foundation for the synthesis of various derivatives, including alkyl halides, alkenes, and esters. The inherent metabolic stability associated with the tertiary alcohol moiety makes these derivatives attractive for exploration in medicinal chemistry and drug discovery programs. Further research into the biological activities of novel this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijcrr.com [ijcrr.com]
- 9. Aspartic protease inhibitors containing tertiary alcohol transition-state mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to increase the yield of 3-Ethyl-3-heptanol in Grignard synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Ethyl-3-heptanol via Grignard synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction failed entirely or resulted in a minimal yield of this compound. What are the most likely causes?
A1: This is a frequent issue, almost always stemming from the high reactivity of the Grignard reagent. The most critical factors are the exclusion of atmospheric moisture and the quality of the starting materials.[1][2]
| Potential Cause | Recommended Action |
| Wet Glassware or Solvents | Grignard reagents are strong bases and react rapidly with water, which quenches the reagent.[1] All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and assembled while hot under an inert atmosphere (nitrogen or argon).[2] Use only anhydrous grade solvents.[3] |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[4] Activate the magnesium by gently crushing it with a mortar and pestle, or by adding an initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[4][5] |
| Poor Grignard Reagent Quality | The Grignard reagent may not have formed completely or may have degraded upon storage. It is best practice to titrate the reagent just before use to determine its exact concentration, ensuring accurate stoichiometry in the subsequent reaction.[1] |
Issue: Presence of Significant Side Products
Q2: My final product is contaminated with impurities. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired nucleophilic addition, reducing the yield and complicating purification.[4] Temperature control and addition rate are crucial to minimizing these byproducts.
| Side Product | Formation Pathway | Prevention Strategy |
| Starting Ketone | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate, which does not lead to the alcohol product. This is more common at higher temperatures. | Add the ketone solution slowly (dropwise) to the Grignard reagent at a low temperature (0 °C or below) to favor nucleophilic addition.[1][6] |
| Secondary Alcohols (e.g., 3-heptanol) | Reduction: The Grignard reagent can act as a reducing agent, transferring a β-hydride to the ketone's carbonyl carbon. This is more prevalent with sterically hindered ketones.[4][7] | Use a less sterically hindered Grignard reagent if possible. Maintaining low temperatures during the addition can also help mitigate this side reaction.[6] |
| Wurtz Coupling Products (e.g., Butane, Hexane) | The Grignard reagent couples with the unreacted alkyl halide starting material.[4] | During the formation of the Grignard reagent, ensure the alkyl halide is added slowly to the magnesium turnings to maintain a low concentration and prevent coupling. |
Issue: Product Loss During Workup
Q3: I suspect the reaction was successful, but my isolated yield was poor. Where could I have lost my product?
A3: The workup stage is critical for maximizing product recovery. Emulsions, incomplete extractions, or improper quenching can lead to significant product loss.[2]
| Workup Problem | Potential Cause | Recommended Action |
| Product Dehydration | Tertiary alcohols can be sensitive to acid and may dehydrate to form alkenes during workup if a strong acid is used.[2] | Quench the reaction with a milder agent, such as a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2][5] |
| Emulsion Formation | A stable emulsion can form between the aqueous and organic layers, trapping the product and making separation difficult.[2] | Use saturated NH₄Cl for quenching, as it can help reduce emulsion formation compared to water or dilute acid.[6] Adding brine (saturated NaCl solution) can also help break up emulsions. |
| Incomplete Extraction | This compound may have some solubility in the aqueous layer, leading to loss if not extracted thoroughly.[2] | Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure maximum recovery.[1] |
Frequently Asked Questions (FAQs)
Q4: What is the optimal molar ratio of reactants for this synthesis?
A4: A slight excess of the Grignard reagent is recommended to ensure the complete consumption of the ketone. A molar ratio of 1.1 to 1.2 equivalents of the Grignard reagent relative to the ketone is typical.[5]
Q5: What are the ideal reaction temperatures?
A5: The reaction conditions should be carefully controlled.
| Stage | Recommended Temperature | Rationale |
| Grignard Reagent Formation | Gentle Reflux | The reaction between magnesium and the alkyl halide is exothermic; the rate should be controlled by dropwise addition to maintain a gentle reflux of the ether solvent.[5] |
| Ketone Addition | 0 °C to -78 °C | The addition of the ketone to the Grignard reagent is highly exothermic. Low temperatures are crucial to control the reaction rate and minimize side reactions like enolization.[1] |
| Reaction Completion | Room Temperature | After the ketone addition is complete, the reaction is often allowed to warm to room temperature and stirred for 1-2 hours to ensure it goes to completion.[5] |
Q6: How can I be sure my Grignard reagent has formed before adding the ketone?
A6: Visual indicators of a successful Grignard reagent formation include the disappearance of the iodine color (if used as an initiator), the solution turning cloudy or gray, spontaneous bubbling or refluxing of the solvent, and the gradual consumption of the magnesium turnings.[6] For a quantitative measure, the reagent's concentration can be determined via titration.[1]
Q7: Which synthetic route is best for preparing this compound?
A7: The reaction of ethylmagnesium bromide with 3-heptanone (B90015) is a common and effective route. Both starting materials are commercially available. Alternatively, reacting propylmagnesium bromide with 3-hexanone (B147009) or butylmagnesium bromide with 3-pentanone (B124093) will also yield the desired product.
Experimental Protocols
Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a constant, positive pressure of inert gas (N₂ or Ar).
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[5]
-
Initiation: Add a small portion (~10%) of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling.[5] If it does not start, gentle warming with a heat gun may be required.
-
Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.[5]
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[5]
-
Ketone Addition: Add a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the cold, vigorously stirred Grignard reagent. Maintain the reaction temperature below 10 °C throughout the addition.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction is complete.[5] Reaction progress can be monitored by TLC to check for the consumption of the starting ketone.[2]
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench the reaction.[2][5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.[5]
-
Washing: Combine all organic layers and wash them sequentially with water and then with brine to remove residual salts.[2]
-
Drying: Dry the combined organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation or column chromatography.[5][8]
Visualizations
References
Common side reactions in the synthesis of 3-Ethyl-3-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-Ethyl-3-heptanol, primarily via the Grignard reaction between 3-heptanone (B90015) and an ethyl magnesium halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction.[1] This involves reacting 3-heptanone with ethylmagnesium bromide (or another ethyl magnesium halide) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide.[1]
Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?
A2: The main side reactions include:
-
Reaction with Water: Grignard reagents are highly reactive with protic sources, including trace amounts of water in glassware or solvents. This reaction quenches the Grignard reagent, forming ethane (B1197151) and reducing the yield of the desired alcohol.[2]
-
Wurtz Coupling: The ethyl magnesium bromide can react with unreacted ethyl bromide to form butane. This is a common side reaction during the formation of the Grignard reagent.
-
Enolization of 3-Heptanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 3-heptanone, leading to the formation of an enolate. This enolate does not react further to form the desired product and will revert to the starting ketone upon workup, thus lowering the yield.[3]
-
Reduction of 3-Heptanone: The Grignard reagent can reduce the ketone to the corresponding secondary alcohol, 3-heptanol (B47328). This is more likely to occur with sterically hindered Grignard reagents.[3]
Q3: How can I minimize the formation of these side products?
A3: To minimize side reactions, consider the following precautions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential to prevent quenching of the Grignard reagent.[4] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Control Reaction Temperature: Adding the 3-heptanone to the Grignard reagent at a low temperature (e.g., 0 °C) favors the nucleophilic addition over enolization.[2]
-
Slow Addition: A slow, dropwise addition of the ketone to the Grignard solution helps to maintain a low concentration of the ketone, which can also help to minimize side reactions.[2]
-
Reagent Quality: Use fresh, high-quality magnesium turnings and ethyl bromide. The concentration of the prepared Grignard reagent can be determined by titration before use to ensure accurate stoichiometry.[2]
Q4: What is a typical yield for the synthesis of this compound via the Grignard reaction?
A4: A well-executed Grignard synthesis of a tertiary alcohol like this compound can be expected to have a yield in the range of 70-85%, though this can be influenced by the purity of reagents and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium. 2. Wet glassware or solvent. 3. Poor quality Grignard reagent. | 1. Activate magnesium turnings by crushing them or adding a small crystal of iodine. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Prepare fresh Grignard reagent and consider titrating it to determine the exact concentration.[2] |
| Presence of a Significant Amount of Unreacted 3-Heptanone | 1. Incomplete reaction. 2. Enolization of the ketone.[3] | 1. Allow for a longer reaction time or gentle warming after the addition of the ketone. 2. Add the ketone slowly to the Grignard reagent at a low temperature (0°C).[2] |
| Formation of a High-Boiling Point Impurity | Wurtz coupling product (e.g., octane (B31449) from butyl Grignard in similar reactions).[5] | This side reaction primarily occurs during the formation of the Grignard reagent. Add the alkyl halide slowly to the magnesium turnings. |
| Formation of 3-Heptanol | Reduction of the ketone by the Grignard reagent.[3] | This is less common with ethylmagnesium bromide but can be minimized by using a less sterically hindered Grignard reagent if applicable and maintaining a low reaction temperature. |
Quantitative Data on Side Products
| Side Product | Typical Amount Observed | Reason for Formation |
| 3-Heptanone | ~20%[5] | Incomplete reaction or enolization.[3][5] |
| Octane | ~5%[5] | Wurtz-type coupling of the Grignard reagent with the alkyl halide.[5] |
| 5-Ethyl-5-nonanol | Trace amounts[5] | Reaction of the Grignard reagent with the 3-heptanone side product.[5] |
*Note: The listed side products and their percentages are based on a study of the synthesis of 3-heptanol using butylmagnesium bromide and propionaldehyde.[5] These are presented as analogous potential side products in the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-heptanone and ethyl bromide via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
3-Heptanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute, for cleaning glassware)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. The initiation is indicated by the disappearance of the iodine color (if used for activation) and gentle refluxing of the ether.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Heptanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 3-heptanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the 3-heptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Preventing elimination (alkene formation) during tertiary alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of tertiary alcohols, specifically focusing on the prevention of alkene formation (elimination).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that compete with the desired nucleophilic addition in tertiary alcohol synthesis via Grignard reagents?
A1: The main competing side reactions are enolization and reduction.[1][2] Enolization occurs when the Grignard reagent, acting as a base, deprotonates the ketone at the alpha-position to form an enolate. This is more common with sterically hindered ketones.[1] Reduction happens when a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone, resulting in a secondary alcohol.[1] This is also more prevalent with bulky Grignard reagents and sterically hindered ketones.[2]
Q2: How does steric hindrance affect the synthesis of tertiary alcohols?
A2: Steric hindrance from bulky groups on either the ketone or the Grignard reagent can physically block the nucleophilic attack at the carbonyl carbon.[3][4] This can significantly slow down or even prevent the desired reaction, favoring side reactions like enolization and reduction.[1][3] In cases of extreme steric crowding, the reaction may not proceed at all.[3]
Q3: What is the optimal temperature for a Grignard reaction to minimize side reactions?
A3: Low temperatures are crucial for minimizing side reactions. The addition of the ketone to the Grignard reagent is typically performed at 0 °C to control the exothermic nature of the reaction.[2] In some cases, especially with functionalized Grignard reagents or highly reactive substrates, temperatures as low as -78 °C are employed to prevent unwanted side reactions.[5][6] After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.[2]
Q4: When should I consider using an organolithium reagent instead of a Grignard reagent?
A4: Organolithium reagents are a good alternative when Grignard reagents lead to significant amounts of reduction products, especially with sterically hindered ketones.[7] Alkyllithium reagents are less likely to reduce the ketone and can be more effective in synthesizing sterically crowded tertiary alcohols.[7] They are also more reactive than Grignard reagents.
Q5: My reaction work-up has resulted in a thick, un-stirrable precipitate. What should I do?
A5: This is a common issue caused by the formation of magnesium salts during the quenching process. To resolve this, you can try diluting the reaction mixture with more of the organic solvent used in the reaction (e.g., diethyl ether or THF) to improve stirrability.[2]
Troubleshooting Guide
The following table summarizes common issues encountered during tertiary alcohol synthesis, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of tertiary alcohol | Inactive Grignard reagent | Use fresh, high-quality magnesium turnings. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[2] |
| Presence of water or acidic protons in the reaction | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Significant formation of alkene (elimination product) | High reaction temperature | Maintain a low temperature (e.g., 0 °C or -78 °C) during the addition of the ketone.[2][5] |
| Sterically hindered ketone and/or Grignard reagent | Use a less sterically hindered Grignard reagent if possible. Consider using an organolithium reagent, which is less prone to causing reduction.[7][8] | |
| Formation of a secondary alcohol (reduction product) | Bulky Grignard reagent and sterically hindered ketone | Switch to a less bulky Grignard reagent. Use an organolithium reagent.[7] Lowering the reaction temperature can also improve selectivity.[8] |
| Recovery of starting ketone | Enolization of the ketone | This is favored by sterically hindered ketones.[1] Lower the reaction temperature. Use a more reactive nucleophile like an organolithium reagent. |
| Formation of a biphenyl (B1667301) byproduct (in the case of phenyl Grignard) | High temperature during Grignard formation | Maintain gentle reflux during the formation of the Grignard reagent and avoid excessive heating.[2] Ensure efficient stirring.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction
Objective: To synthesize 2-phenyl-2-propanol (B165765) from acetophenone (B1666503) and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Anhydrous diethyl ether
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate spontaneously (slight bubbling and heat generation). If not, gently warm the flask.
-
Once the reaction starts, add the remaining bromomethane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or recrystallization.
-
Protocol 2: Synthesis of a Tertiary Alcohol via Organolithium Reagent
Objective: To synthesize a tertiary alcohol from a ketone using an organolithium reagent, particularly when steric hindrance is a concern.
Materials:
-
Anhydrous diethyl ether or THF
-
Ketone
-
Organolithium reagent (e.g., n-butyllithium)
-
Saturated aqueous ammonium chloride solution or water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the ketone in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add the organolithium reagent dropwise to the stirred ketone solution at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, maintain the low temperature for a short period before work-up.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl or water while maintaining the low temperature.[9]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[9]
-
Purify the product as necessary.
-
Visualizations
Caption: Competing reaction pathways in tertiary alcohol synthesis.
Caption: Troubleshooting workflow for tertiary alcohol synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. youtube.com [youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in Grignard reactions with ketones
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Grignard reactions with ketones, specifically addressing the challenge of low product yield.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a ketone is resulting in a low yield of the desired tertiary alcohol. What are the most common culprits?
Low yields in Grignard reactions are frequently due to a few key factors. The primary issues include the poor quality or inaccurate concentration of the Grignard reagent, the presence of moisture or oxygen which rapidly quenches the reagent, and competing side reactions.[1] Grignard reagents are potent bases and nucleophiles, making them highly sensitive to acidic protons, such as those from water.[1][2][3]
Q2: How critical is the complete exclusion of water and air from the reaction?
It is absolutely critical. Grignard reagents react readily with water in an acid-base reaction, which destroys the reagent and forms an alkane.[1][2][3] Even small amounts of moisture in your glassware or solvent can significantly reduce the amount of active Grignard reagent, thereby lowering your theoretical yield.[1][4] Similarly, oxygen can react with the Grignard reagent to form alkoxides, further diminishing the concentration of the active reagent.[1] Therefore, using flame-dried glassware under an inert atmosphere (like nitrogen or argon) and anhydrous solvents is essential for a successful reaction.[1][5]
Q3: I purchased my Grignard reagent from a commercial supplier. Do I still need to be concerned about its quality?
Yes. While commercially available Grignard reagents are generally high-quality, their concentration can decrease over time due to gradual degradation during storage. It is always a best practice to determine the precise concentration of the Grignard reagent by titration immediately before use.[1] This ensures accurate stoichiometry in your reaction, which is crucial for maximizing yield.
Q4: After titrating my Grignard reagent and confirming its concentration, the yield is still low. What other factors should I investigate?
If the quality and stoichiometry of the Grignard reagent are confirmed, the low yield is likely due to competing side reactions. The two most common side reactions in the addition of Grignard reagents to ketones are enolization and reduction.[6][7]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[6][8][9] Upon workup, this enolate is protonated, regenerating the starting ketone and thus reducing the product yield.[6][7] This is particularly common with sterically hindered ketones.[6][9]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a cyclic six-membered transition state.[6][7]
Q5: How can I minimize these side reactions to improve my yield?
Several strategies can be employed to favor the desired nucleophilic addition over side reactions:
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) generally favors nucleophilic addition over enolization and reduction.
-
Reagent Addition: Slowly adding the ketone to the Grignard solution can help maintain a low concentration of the ketone, which can disfavor side reactions.[1]
-
Choice of Grignard Reagent: If reduction is a significant issue, consider using a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[1] For sterically hindered ketones, a less bulky Grignard reagent may reduce the extent of enolization.[9]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly enhance the nucleophilicity of the Grignard reagent, promoting the desired 1,2-addition to the carbonyl group and suppressing enolization.[1][7][10]
Troubleshooting Guide
This table summarizes common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solutions |
| Low or no product formation; recovery of starting materials | Inactive Grignard reagent (degraded or quenched). | Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents. |
| High recovery of starting ketone | Enolization of the ketone by the Grignard reagent.[1][6] | Conduct the reaction at a lower temperature (-78 °C to 0 °C).[1] Add the ketone slowly to the Grignard solution.[1] Use a less sterically hindered Grignard reagent.[9] Consider adding CeCl₃ to the reaction mixture.[1][7][10] |
| Formation of a secondary alcohol byproduct | Reduction of the ketone by the Grignard reagent.[1][6] | Use a Grignard reagent that does not have β-hydrogens.[1] Run the reaction at a lower temperature.[1] |
| Reaction fails to initiate | Magnesium surface is passivated by a layer of magnesium oxide.[7] | Activate the magnesium turnings before use. This can be done by crushing them, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[7][11] |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent using Iodine
This method determines the concentration of the Grignard reagent. The stoichiometry for this titration is 1:1.[1]
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent solution
-
Flame-dried glassware
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.[12]
-
In a flame-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.[12]
-
Add 1.0 mL of the 0.5 M LiCl/THF solution to the iodine and stir until it dissolves completely, forming a dark brown solution.[12]
-
Slowly add the Grignard reagent solution dropwise to the stirred iodine solution using a 1 mL syringe.[1][12]
-
The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless.[1]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) .[1]
Protocol 2: Grignard Reaction with a Ketone using Cerium(III) Chloride
This protocol is optimized to minimize enolization, particularly for sterically hindered ketones.[7]
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Sterically hindered ketone
-
Grignard reagent solution (titrated)
-
Anhydrous THF
-
Flame-dried reaction flask with a stir bar and dropping funnel
-
Inert gas supply
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents).
-
Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature.[7]
-
Cool the CeCl₃ suspension to -78 °C.
-
Add the Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.[7]
-
Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.[7]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction.[7]
Visualizations
Grignard Reaction Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in Grignard reactions.
Competing Reaction Pathways
Caption: Competing reaction pathways in a Grignard reaction with a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. askfilo.com [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Grignard Synthesis of Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of alcohols. The following information is designed to help optimize reaction conditions, with a specific focus on temperature control, to ensure successful, safe, and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for initiating a Grignard reaction?
There is no single optimal temperature for initiating all Grignard reactions; it is highly dependent on the specific alkyl/aryl halide and the solvent used. However, initiation is often observed between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[1] Some less reactive halides may require gentle warming to start.[1][2] Once initiated, the formation of the Grignard reagent is typically exothermic and will often self-sustain, requiring subsequent cooling to maintain control.[1][3][4]
Q2: How critical is temperature control during the addition of the alkyl/aryl halide?
Temperature control during the addition of the alkyl/aryl halide is critical for both safety and reaction efficiency. The formation of a Grignard reagent is a highly exothermic process.[1][3][4] Uncontrolled temperature can lead to a dangerous runaway reaction, potentially causing the solvent to boil violently.[1] Additionally, maintaining a stable temperature through controlled addition helps to minimize side reactions, such as Wurtz coupling, thereby maximizing the yield of the desired Grignard reagent.[1]
Q3: My Grignard reaction won't start. How does temperature play a role, and what can I do?
Failure to initiate is a common problem. While gentle heating can sometimes be used, it should be done with caution as the difference between room temperature and the boiling point of a solvent like diethyl ether is small.[2] The heat generated by the reaction itself is often sufficient to maintain reflux.[2] Before resorting to heat, ensure the following:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential.[1][5][6]
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide.[1] Activation can be achieved by adding a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[1][7]
Q4: What is the ideal temperature for the reaction of the Grignard reagent with the carbonyl compound?
The addition of the Grignard reagent to the carbonyl compound (aldehyde or ketone) is also exothermic. To control this and minimize side reactions, this step is typically carried out at a low temperature, often starting at 0 °C.[8][9] After the initial addition, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[8]
Q5: Can running the reaction at a very low temperature improve my yield?
In some cases, yes. Conducting the reaction at low temperatures (e.g., -78 °C to 0 °C) can suppress the formation of side products and increase the selectivity of the reaction.[1][10] For instance, low temperatures are crucial for the selective mono-addition of a Grignard reagent to an ester to prevent di-addition.[1]
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Reaction does not initiate | Insufficient temperature for a less reactive halide. | Gentle warming with a water bath. Use with caution and be prepared to cool the reaction once it starts.[1][2] |
| Reaction is too vigorous/uncontrollable | The rate of addition of the alkyl/aryl halide is too fast, leading to an uncontrolled exotherm. | Immediately cool the reaction vessel in an ice bath. Slow down or temporarily stop the addition of the alkyl/aryl halide until the reaction is under control.[7] |
| Low yield of the desired alcohol | High reaction temperature promoting side reactions like Wurtz coupling or enolization of the carbonyl compound.[1][6][11] | Maintain a lower temperature during the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound. A slow, dropwise addition of reagents is recommended.[1] |
| Formation of biphenyl (B1667301) byproduct (with aryl halides) | High concentration of the aryl halide and elevated reaction temperatures.[6] | Add the aryl halide solution slowly to maintain a low concentration and use an ice bath to keep the reaction temperature down.[6] |
Data Presentation
Table 1: General Temperature Guidelines for Grignard Synthesis
| Reaction Stage | Temperature Range | Rationale |
| Initiation | Room Temperature to Solvent Reflux | To overcome the activation energy barrier.[1] |
| Grignard Reagent Formation | Controlled, often with cooling | To manage the exothermic nature of the reaction and prevent side reactions.[1][3] |
| Reaction with Carbonyl | 0 °C to Room Temperature | To control the exotherm of the addition and improve selectivity.[8][9] |
| Work-up | 0 °C | To safely quench the reaction.[8] |
Table 2: Effect of Temperature on Side Reactions
| Temperature | Potential Side Reaction | Mitigation Strategy |
| Elevated | Wurtz Coupling (R-R formation) | Slow addition of alkyl/aryl halide, maintain gentle reflux.[1] |
| Elevated | Enolization of Ketone | Use a less sterically hindered Grignard reagent, lower reaction temperature.[11] |
| Elevated | Reduction of Ketone | Lower reaction temperature, choose appropriate Grignard reagent.[11] |
Experimental Protocols
General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction
1. Apparatus Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.
-
All glassware must be thoroughly oven-dried or flame-dried and allowed to cool under a stream of dry nitrogen or argon.[1]
2. Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide in the anhydrous solvent.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or a few drops of 1,2-dibromoethane.[1][6]
-
Once the reaction starts (indicated by cloudiness and/or gentle boiling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.[1][6]
3. Reaction with Ketone:
-
Once the Grignard reagent formation is complete (most of the magnesium has reacted), cool the flask to 0 °C using an ice bath.
-
Dissolve the ketone in anhydrous ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
4. Work-up:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and protonate the alkoxide.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to isolate the crude alcohol.
Visualizations
Caption: A flowchart of the Grignard synthesis experimental workflow.
Caption: A decision tree for troubleshooting temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mt.com [mt.com]
- 4. hzdr.de [hzdr.de]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Grignard Reaction [organic-chemistry.org]
Removing unreacted starting material from 3-Ethyl-3-heptanol product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Ethyl-3-heptanol, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound product synthesized via a Grignard reaction?
The primary impurities are typically unreacted starting materials, namely 3-heptanone (B90015) and byproducts from the Grignard reagent, such as ethane (B1197151) and magnesium salts. Residual solvent (e.g., diethyl ether or THF) may also be present.
Q2: How can I effectively remove the unreacted Grignard reagent (ethylmagnesium bromide) during the reaction workup?
Unreacted Grignard reagent is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This process should be performed in an ice bath to control the exothermic reaction. The use of dilute acid (e.g., 1 M HCl) is also common, which protonates the alkoxide to form the desired alcohol and dissolves the magnesium salts.
Q3: My purified this compound shows a broad peak in Gas Chromatography (GC) analysis. What could be the issue?
A broad GC peak can indicate the presence of impurities, such as residual starting material or side products, that have similar boiling points or polarities to the product. It could also suggest the presence of water in the sample or issues with the GC column itself. Further purification by fractional distillation or column chromatography may be necessary.
Q4: I am having difficulty separating this compound from 3-heptanone by simple distillation. What do you recommend?
Due to the relatively small difference in boiling points between this compound and 3-heptanone, fractional distillation is the recommended method for effective separation. A fractionating column with a high number of theoretical plates will provide better separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Incomplete Separation of 3-Heptanone from this compound
Possible Cause: The boiling points of the product and the unreacted ketone are too close for efficient separation by simple distillation.
Solution: Employ fractional distillation. The significant difference in boiling points, as detailed in Table 1, allows for effective separation with an appropriate fractionating column.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound | C₉H₂₀O | 144.25 | 183.8 - 192.9[1][2][3][4] | 548.5 mg/L[1][3][4] |
| 3-Heptanone | C₇H₁₄O | 114.19 | 146 - 149[5] | 10 g/L (sparingly soluble)[6][7] |
Issue 2: Presence of Water-Soluble Impurities After Initial Extraction
Possible Cause: Inefficient liquid-liquid extraction or formation of emulsions.
Solution: A thorough liquid-liquid extraction protocol should be followed to remove water-soluble impurities. Washing the organic layer with brine can help break emulsions and remove residual water.
Experimental Protocol: Liquid-Liquid Extraction
-
Quenching: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or 1M HCl dropwise with vigorous stirring to quench any unreacted ethylmagnesium bromide.
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The top layer will be the organic phase (containing the product and unreacted ketone), and the bottom will be the aqueous phase (containing magnesium salts).
-
Extraction: Drain the aqueous layer. Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
Issue 3: Co-elution of Product and Impurities During Column Chromatography
Possible Cause: The chosen solvent system (eluent) does not provide adequate separation.
Solution: Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A solvent system that gives a clear separation between the spots for this compound and 3-heptanone should be used. Generally, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is effective.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the logical sequence and purpose of each purification step.
Caption: Logical flow of purification stages for this compound.
References
- 1. This compound CAS#: 19780-41-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 19780-41-7 [chemicalbook.com]
- 5. 3-Heptanone - Wikipedia [en.wikipedia.org]
- 6. 3-Heptanone(106-35-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 3-Heptanone CAS#: 106-35-4 [m.chemicalbook.com]
Interpreting unexpected peaks in the NMR spectrum of 3-Ethyl-3-heptanol
Technical Support Center: 3-Ethyl-3-heptanol Synthesis & Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, particularly concerning unexpected signals in its NMR spectrum.
Troubleshooting Guide: Unexpected Peaks in the ¹H NMR Spectrum of this compound
Question: My ¹H NMR spectrum of this compound shows more peaks than I expected. How can I identify the impurities?
Answer: Unexpected peaks in the ¹H NMR spectrum of your this compound sample typically arise from unreacted starting materials, byproducts from side reactions during synthesis, or contamination from solvents or water. The first step is to compare the chemical shifts of the unexpected peaks with those of likely impurities. Below is a systematic guide to help you troubleshoot.
First, let's establish the expected ¹H NMR spectrum for pure this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 0.5 - 2.0 (variable) | Broad Singlet | 1H |
| -CH₂- (butyl chain) | 1.25 - 1.45 | Multiplet | 8H |
| -CH₂- (ethyl group) | 1.45 - 1.60 | Quartet | 4H |
| -CH₃ (butyl & ethyl) | 0.85 - 0.95 | Triplet | 9H |
Step 1: Check for Unreacted Starting Materials
A common synthesis route for this compound is the Grignard reaction between n-butylmagnesium bromide and 3-pentanone (B124093). Incomplete reaction can leave one or both starting materials in your product.
Question: I see sharp peaks around 1.05 ppm (a triplet) and 2.45 ppm (a quartet). What are these?
Answer: These signals are characteristic of unreacted 3-pentanone. Compare the unexpected peaks in your spectrum to the data below.
Table 2: ¹H NMR Data for Common Starting Materials
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| 3-Pentanone | -CH₃ | ~1.05 | Triplet |
| -CH₂- | ~2.45 | Quartet | |
| n-Butyl Bromide | -CH₃ | ~0.94 | Triplet |
| -CH₂-CH₃ | ~1.43 | Sextet | |
| -CH₂-CH₂Br | ~1.85 | Quintet | |
| -CH₂-Br | ~3.41 | Triplet | |
| Bromoethane | -CH₃ | ~1.68 | Triplet |
| -CH₂-Br | ~3.43 | Quartet |
-
Troubleshooting Action: If you suspect unreacted starting materials, consider repeating the reaction with a slight excess of the Grignard reagent or increasing the reaction time. For purification, a careful distillation or column chromatography can separate the lower-boiling point starting materials from the higher-boiling point alcohol product.
Step 2: Identify Potential Side-Reaction Byproducts
Grignard reactions are prone to side reactions that can generate various impurities.
Question: I have signals in the alkane region (0.8-1.3 ppm) that don't match my product or starting materials. What could they be?
Answer: These peaks could correspond to Wurtz coupling byproducts. The Grignard reagent can react with the unreacted alkyl halide to form a new carbon-carbon bond. In the synthesis of this compound from n-butyl bromide, this would result in octane.
Question: My spectrum shows a broad peak around 10-12 ppm and other unexpected signals.
Answer: A very broad peak in this region suggests the presence of a carboxylic acid. This can form if the Grignard reagent reacts with atmospheric carbon dioxide during the synthesis or workup. For the reaction with n-butylmagnesium bromide, this would produce pentanoic acid.
Table 3: ¹H NMR Data for Potential Byproducts
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| Octane (Wurtz Coupling) | -CH₃ | ~0.88 | Triplet |
| -CH₂- | ~1.27 | Multiplet | |
| Pentanoic Acid (from CO₂) | -COOH | ~10-12 | Broad Singlet |
| -CH₂-COOH | ~2.35 | Triplet | |
| -CH₂-CH₂COOH | ~1.63 | Quintet | |
| -CH₂-CH₃ | ~1.37 | Sextet | |
| -CH₃ | ~0.92 | Triplet |
-
Troubleshooting Action: To minimize Wurtz coupling, add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. To prevent the formation of carboxylic acids, ensure the reaction is carried out under a strictly inert atmosphere (e.g., dry nitrogen or argon) and that all solvents and glassware are anhydrous.
Frequently Asked Questions (FAQs)
Q1: Why is the -OH peak in my spectrum so broad and why does its chemical shift vary?
A1: The hydroxyl proton's chemical shift is highly dependent on concentration, solvent, temperature, and the presence of any acidic or basic impurities.[1] It undergoes rapid chemical exchange, which broadens the signal. To confirm the -OH peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The -OH peak will disappear as the proton is exchanged for deuterium.
Q2: I have some weak, unidentifiable multiplets. What could be their source?
A2: These could be due to minor byproducts such as alkenes formed from dehydration of the alcohol, especially if the workup was too acidic or involved excessive heat. For example, the dehydration of this compound could lead to isomers of ethylheptene. You may also be seeing residual grease from glassware joints, which typically appears as broad, overlapping signals in the 1.0-1.5 ppm region.
Q3: How can I improve the purity of my this compound?
A3: Purification can typically be achieved by fractional distillation. For higher purity, especially to remove byproducts with similar boiling points, column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent is effective.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis from n-butyl bromide and 3-pentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
n-Butyl bromide
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (optional initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of n-butyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the n-butyl bromide solution to the magnesium. If the reaction doesn't initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
Caption: Synthesis of this compound and potential side reactions.
References
Technical Support Center: GC Analysis of 3-Ethyl-3-heptanol
Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Ethyl-3-heptanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on addressing broad peak shapes in your chromatograms.
Frequently Asked Questions (FAQs)
Q1: Why am I observing broad peaks for this compound in my GC analysis?
A1: Broad peaks for this compound, a polar tertiary alcohol, are often due to a combination of factors. The primary causes include interactions between the hydroxyl group of the analyte and active sites within the GC system, suboptimal instrument parameters, and issues with the sample introduction. Tertiary alcohols can also be thermally sensitive, leading to degradation in a hot inlet, which can contribute to peak distortion.[1]
Q2: What is the role of hydrogen bonding in the peak shape of alcohols?
A2: The hydroxyl group (-OH) in this compound can form hydrogen bonds with silanol (B1196071) groups (-Si-OH) present on the surfaces of the inlet liner and the GC column.[1] These secondary interactions can lead to some molecules being retained longer than others, resulting in peak tailing, a common form of peak broadening.[1] The extent of this interaction can vary, leading to a distribution of retention times for the same analyte and, consequently, a broader peak.
Q3: Can the injection technique significantly impact the peak shape of this compound?
A3: Absolutely. The injection technique is critical. An injection volume that is too large can overload the column, leading to broad or fronting peaks.[1][2] For splitless injections, which are common for trace analysis, the initial oven temperature must be low enough to allow for the proper focusing of the analyte band at the head of the column.[2] An initial temperature that is too high will result in broad peaks as the analyte does not condense in a narrow band.[2]
Q4: Is derivatization a viable option to improve the peak shape of this compound?
A4: Yes, derivatization can be a very effective strategy. By converting the polar hydroxyl group into a less polar silyl (B83357) ether, for example, interactions with active sites in the GC system are minimized. This typically results in sharper, more symmetrical peaks. However, derivatization adds an extra step to sample preparation and requires careful optimization.
Troubleshooting Guide: Resolving Broad Peaks
This guide provides a systematic approach to troubleshooting and resolving broad peaks in the GC analysis of this compound.
Initial System Checks
Before modifying method parameters, it's essential to ensure the GC system is functioning correctly.
-
Check for Leaks: Leaks in the carrier gas flow path can lead to broad peaks. Check all fittings and connections from the gas source to the detector.
-
Column Installation: Improperly installed columns can create dead volume, causing peak broadening.[1] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
-
Liner and Septum: A contaminated or active inlet liner can cause peak tailing.[2] Regularly replace the liner and septum. Consider using a deactivated liner.
Method Parameter Optimization
If the system checks out, the next step is to optimize the GC method parameters.
| Parameter | Potential Issue Leading to Broad Peaks | Recommended Action |
| Injector Temperature | Too high: Analyte degradation. Too low: Incomplete and slow vaporization. | Start with a lower temperature (e.g., 200-220 °C) and gradually increase to find the optimal balance between efficient vaporization and minimal degradation.[1] |
| Injection Volume | Too large: Column overload. | Reduce the injection volume or dilute the sample.[1] |
| Split Ratio | Too low (in split mode): Column overload. | Increase the split ratio to reduce the amount of analyte reaching the column. |
| Oven Temperature Program | Initial temperature too high: Poor analyte focusing. Ramp rate too slow: Increased band broadening during migration. | Set the initial oven temperature at least 20 °C below the boiling point of the solvent.[2] Increase the temperature ramp rate to move the analyte through the column more quickly. |
| Carrier Gas Flow Rate | Too low: Increased longitudinal diffusion, leading to broader peaks. | Optimize the flow rate to ensure efficient transfer of the analyte through the column. |
Advanced Troubleshooting
If broad peaks persist after the initial checks and parameter optimization, consider these advanced solutions.
| Strategy | Description |
| Column Choice | The stationary phase can significantly impact peak shape. A column that is not sufficiently inert will interact with the polar analyte. |
| Derivatization | Chemically modify the this compound to make it less polar and more volatile. |
Experimental Protocols
Recommended GC-MS Protocol for this compound
This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix. It is adapted from a method for the similar compound, 3-Ethyl-4-heptanol.[3]
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Mid-polarity capillary column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Inlet Temperature | 230 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | - Initial Temperature: 50 °C, hold for 5 minutes - Ramp 1: 10 °C/min to 160 °C - Ramp 2: 60 °C/min to 220 °C, hold for 10 minutes |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 30-300 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.[3]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting broad peaks in GC analysis.
Analyte Interactions Leading to Peak Broadening
Caption: The interaction between this compound and active sites in the GC system.
References
Strategies for separating closely boiling impurities from 3-Ethyl-3-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of closely boiling impurities from 3-Ethyl-3-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the common closely boiling impurities found in this compound?
A1: Common impurities with boiling points close to this compound (boiling point: ~184-193 °C) often arise from its synthesis, typically a Grignard reaction, or subsequent side reactions. These can include:
-
Unreacted starting materials or byproducts: If synthesized from the reaction of a Grignard reagent with an ester like ethyl heptanoate (B1214049), residual ester can be a high-boiling impurity.[1][2][3][4][5]
-
Dehydration products: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes, such as 3-ethyl-2-heptene, which are lower-boiling impurities.
-
Other isomers: Depending on the synthetic route, other structural isomers may be present.
Q2: My fractional distillation is not effectively separating an impurity. What should I do?
A2: If a standard fractional distillation is insufficient, consider the following troubleshooting steps:
-
Increase Column Efficiency: Switch to a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and enhances separation.
-
Optimize Reflux Ratio: Increase the reflux ratio. A higher reflux ratio allows for more vaporization-condensation cycles, improving the separation of components with close boiling points.
-
Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, leading to better separation.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components. This can sometimes increase the relative volatility between this compound and the impurity, making separation easier.
Q3: I suspect an azeotrope is forming. What are the signs and how can I break it?
A3: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible. Signs of an azeotrope include:
-
A constant boiling point during distillation, even though you know impurities are present.
-
The composition of the distillate remains unchanged over time.
To break an azeotrope, you can use one of the following techniques:
-
Azeotropic Distillation: Introduce a third component, called an entrainer, that forms a new, lower-boiling azeotrope with one of the components of the original mixture. This new azeotrope can then be distilled off, leaving the desired purified component.
-
Extractive Distillation: Add a high-boiling solvent that alters the relative volatility of the components in the mixture, allowing for their separation by distillation.[6][7]
Q4: When should I consider using preparative chromatography instead of distillation?
A4: Preparative chromatography is a powerful purification technique that should be considered when:
-
The boiling points of the impurities are extremely close to that of this compound, making distillation impractical.
-
The impurities are thermally labile and would decompose at the high temperatures required for distillation.
-
You require very high purity (e.g., >99.5%) for your application.
-
The impurities have different polarities from this compound, which allows for separation on a stationary phase.[8][9]
Troubleshooting Guides
Issue: Persistent Low-Boiling Impurity After Fractional Distillation
Possible Cause: A common low-boiling impurity is an alkene, such as 3-ethyl-2-heptene, formed from the dehydration of this compound.
Troubleshooting Steps:
-
Confirm Impurity: Analyze a sample of the distillate by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurity.
-
Optimize Distillation:
-
Ensure you are using a high-efficiency fractionating column.
-
Slow down the distillation rate to allow for better separation.
-
Increase the reflux ratio.
-
-
Chemical Treatment: If the impurity is an alkene, consider a gentle oxidation reaction (e.g., with a very dilute potassium permanganate (B83412) solution) to convert the alkene to a more polar diol, which can then be easily separated by a subsequent distillation or extraction. Caution: This method should be approached with care to avoid oxidation of the desired alcohol.
-
Preparative Chromatography: If distillation and chemical treatment are unsuccessful or not feasible, preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography is the recommended next step.
Issue: Persistent High-Boiling Impurity After Fractional Distillation
Possible Cause: A likely high-boiling impurity is unreacted starting material, such as ethyl heptanoate, if that was used in the synthesis.
Troubleshooting Steps:
-
Confirm Impurity: Use GC-MS to identify the high-boiling impurity.
-
Fractional Distillation Optimization:
-
Ensure the distillation is run long enough to completely remove the lower-boiling this compound.
-
Monitor the head temperature closely. A sharp increase in temperature after the main fraction has been collected indicates the distillation of the higher-boiling impurity.
-
-
Saponification: If the impurity is an ester, it can be removed by saponification. Treat the mixture with a dilute aqueous base (e.g., sodium hydroxide) to hydrolyze the ester into a carboxylate salt and ethanol. The salt is non-volatile and can be easily separated by a subsequent distillation of the this compound.
-
Preparative Chromatography: For the highest purity, preparative chromatography is an excellent option to separate the more polar alcohol from the less polar ester.
Data Presentation
Table 1: Boiling Points of this compound and Potential Closely Boiling Impurities
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | C9H20O | 144.25 | 183.8 - 192.9[10][11][12] |
| 3-Ethyl-2-heptene | C9H18 | 126.24 | ~170 |
| Ethyl heptanoate | C9H18O2 | 158.24 | 188 - 189[1][2][4][5] |
Experimental Protocols
Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
Procedure:
-
Place the crude this compound mixture and a few boiling chips into the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Turn on the cooling water to the condenser.
-
Begin heating the flask gently.
-
As the mixture boils, observe the vapor rising through the fractionating column.
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities. The temperature will be lower than the boiling point of this compound.
-
As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change to a new receiving flask to collect the final fraction.
-
Analyze the collected fractions for purity using an appropriate analytical technique such as GC-MS.
Azeotropic Distillation (General Protocol)
Objective: To separate this compound from an impurity that forms an azeotrope.
Apparatus:
-
Standard distillation setup as for fractional distillation.
-
Dean-Stark trap or similar azeotropic distillation head.
Procedure:
-
Charge the distillation flask with the this compound mixture and the chosen entrainer. The entrainer should form a low-boiling azeotrope with one of the components.
-
Assemble the distillation apparatus with the Dean-Stark trap placed between the distillation head and the condenser.
-
Heat the mixture to boiling. The vapor of the low-boiling azeotrope will rise, condense, and collect in the Dean-Stark trap.
-
If the azeotrope is heterogeneous (forms two layers upon condensation), the entrainer-rich layer is typically returned to the distillation column, while the other layer (containing the impurity) is removed.
-
Continue the distillation until the azeotrope is completely removed, at which point the temperature will rise to the boiling point of the remaining pure component.
-
The purified this compound can then be collected as the distillate or remain in the distillation pot, depending on the relative boiling points.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound by separating it from closely boiling impurities based on polarity.
Apparatus:
-
Preparative HPLC system including a pump, injector, column, and detector.
-
Fraction collector.
Procedure:
-
Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase and stationary phase. For a moderately polar compound like this compound, a normal phase separation (e.g., silica (B1680970) gel column with a mobile phase of hexane (B92381) and ethyl acetate) or a reversed-phase separation (e.g., C18 column with a mobile phase of acetonitrile (B52724) and water) could be effective.[8]
-
Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase.
-
Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. The detector will monitor the eluent, and the fraction collector will collect the eluting components into separate vials based on the detector signal.
-
Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions containing the pure this compound.
-
Solvent Removal: Remove the mobile phase from the pooled fractions, typically using a rotary evaporator, to obtain the purified this compound.
Mandatory Visualization
References
- 1. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 2. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl heptanoate | 106-30-9 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. Page loading... [guidechem.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound CAS#: 19780-41-7 [m.chemicalbook.com]
Technical Support Center: Grignard Reaction under Anhydrous Conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing Grignard reactions, with a focus on the critical role of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases. They react readily with protic solvents, such as water, in an acid-base reaction. This reaction protonates the Grignard reagent to form a hydrocarbon (R-H), effectively destroying it and preventing it from reacting with the desired electrophile (e.g., a carbonyl compound).[1][2][3] This quenching of the Grignard reagent directly leads to a reduction in the yield of the desired product or can even completely inhibit the reaction.[4]
Q2: What are the primary sources of water contamination in a Grignard reaction setup?
Moisture can be introduced from several sources:
-
Atmospheric humidity: Exposure of the reaction setup to air.
-
Adsorbed water on glassware: Glass surfaces can have a thin film of moisture.[5][6]
-
"Wet" solvents: Solvents that have not been properly dried and stored.
-
Contaminated starting materials: The organic halide or magnesium turnings may have absorbed moisture.
Q3: My Grignard reaction won't start. What are the likely causes related to moisture?
Failure to initiate is a common problem and is often due to:
-
Passivation of magnesium: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which can be exacerbated by moisture, prevents the reaction with the organic halide from starting.[6]
-
Trace amounts of water: Even minute quantities of water can quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.
Q4: Can I use a slight excess of the Grignard reagent to compensate for minor water contamination?
Yes, using a slight excess of the Grignard reagent is a common strategy to counteract the effects of trace amounts of moisture.[7] The excess reagent will react with any residual water, allowing the remainder to participate in the desired reaction. However, this is not a substitute for rigorously maintaining anhydrous conditions, as significant water contamination will still lead to poor yields.
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Initiate
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | 1. Mechanical Activation: Before adding solvent, gently crush some of the magnesium turnings with a dry glass stirring rod under an inert atmosphere to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium turnings in the reaction flask. The disappearance of the iodine's color or the evolution of gas (ethene) indicates activation.[6] |
| Wet Glassware or Solvent | 1. Glassware: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[4][5] 2. Solvent: Use freshly opened anhydrous solvent or solvent that has been properly dried over a suitable drying agent (e.g., sodium/benzophenone (B1666685) for ethers). |
| Low Reaction Temperature | Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Be prepared to cool the reaction with an ice bath, as the initiation can be followed by a vigorous exotherm. |
Issue 2: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | 1. Review Drying Procedures: Re-evaluate the methods used for drying glassware and solvents. Ensure all transfers are done under a positive pressure of an inert gas. 2. Titrate Grignard Reagent: If the Grignard reagent is prepared in advance or purchased, its concentration may have decreased due to gradual reaction with atmospheric moisture. Titrate the reagent before use to determine its exact molarity. |
| Side Reactions | 1. Wurtz Coupling: The formation of a dimer from the organic halide (R-R) can be a significant side reaction. This can be minimized by the slow, dropwise addition of the organic halide to the magnesium suspension to keep the concentration of the halide low.[5] 2. Enolization: If the electrophile is an enolizable ketone, the Grignard reagent may act as a base, deprotonating the ketone instead of adding to the carbonyl. Running the reaction at a lower temperature can favor nucleophilic addition. |
Data Presentation
The presence of water has a direct stoichiometric effect on the amount of active Grignard reagent available for the desired reaction. One molecule of water will quench one molecule of the Grignard reagent. The following table illustrates the theoretical maximum yield based on the amount of water present in the reaction, assuming the Grignard reagent is the limiting reagent after quenching.
| Molar Equivalents of Water to Grignard Reagent | Percentage of Grignard Reagent Quenched | Theoretical Maximum Yield |
| 0.00 | 0% | 100% |
| 0.05 | 5% | 95% |
| 0.10 | 10% | 90% |
| 0.25 | 25% | 75% |
| 0.50 | 50% | 50% |
| 1.00 | 100% | 0% |
This table is based on the 1:1 stoichiometry of the reaction between a Grignard reagent and water.
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware (Flame-Drying)
Objective: To remove the adsorbed layer of moisture from the surface of glassware.
Materials:
-
Glassware to be dried (e.g., round-bottom flask, condenser, addition funnel)
-
Bunsen burner or high-temperature heat gun
-
Source of inert gas (Nitrogen or Argon) with a manifold
-
Septa and needles
Procedure:
-
Assemble the clean glassware, including a magnetic stir bar if required.
-
Connect the apparatus to the inert gas line via a needle and bubbler to allow gas to flow through and exit the system.
-
Gently heat the entire surface of the glassware with the flame of a Bunsen burner or a heat gun.
-
Initially, you will observe fogging on the cooler parts of the glassware as water vaporizes and re-condenses. Continue heating until all visible moisture has been driven out and the glassware is hot to the touch.
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn back into the flask as it cools.
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
Objective: To dry THF for use as a solvent in a Grignard reaction.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source
Procedure:
-
Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over potassium hydroxide (B78521) (KOH) pellets overnight.
-
Set up a distillation apparatus that has been flame-dried.
-
In the distillation flask, under an inert atmosphere, add small pieces of sodium metal to the pre-dried THF.
-
Add a small amount of benzophenone to the flask. Benzophenone acts as an indicator; when the solvent is dry, the solution will turn a deep blue or purple color due to the formation of the benzophenone ketyl radical. If the color does not persist, more sodium is needed.
-
Reflux the THF under an inert atmosphere until the characteristic blue/purple color is stable.
-
Distill the THF directly into the reaction flask or a flame-dried storage flask under an inert atmosphere.
Safety Note: Sodium metal reacts violently with water. Always handle with extreme care and ensure the solvent is not grossly wet before adding sodium.
Protocol 3: Synthesis of Phenylmagnesium Bromide and Reaction with Benzophenone
Objective: To prepare a Grignard reagent and use it in a nucleophilic addition reaction under anhydrous conditions.
Materials:
-
Flame-dried 3-neck round-bottom flask, reflux condenser, and addition funnel
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried flask under an inert atmosphere.
-
In the addition funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction may need gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy and grey/brown.[4]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with Benzophenone:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve benzophenone (0.95 equivalents) in anhydrous diethyl ether and add it to the addition funnel.
-
Add the benzophenone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction.[4]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product (triphenylmethanol). The product can then be purified by recrystallization.
-
Visualizations
Caption: Experimental workflow for a Grignard reaction.
References
- 1. rsc.org [rsc.org]
- 2. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reactions in "Wet" Ether (Ultrasound Activation) - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproduct Formation in Industrial 3-Heptanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing byproduct formation during the industrial synthesis of 3-heptanol (B47328). Two primary synthesis routes are addressed: the Grignard reaction of propylmagnesium bromide with butanal and the catalytic hydrogenation of 3-heptanone (B90015).
Section 1: Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the synthesis of 3-heptanol, leading to increased yield and purity.
Grignard Synthesis Route: Propylmagnesium Bromide and Butanal
The Grignard reaction is a powerful tool for C-C bond formation, but it is highly sensitive to reaction conditions. Low yields and the formation of impurities are common challenges.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Heptanol | Moisture Contamination: Grignard reagents are extremely reactive with water, which quenches the reagent and reduces the yield. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).- Use anhydrous solvents (e.g., freshly distilled diethyl ether or THF over a suitable drying agent).- Handle all reagents under a dry, inert atmosphere (nitrogen or argon). |
| Poor Quality Grignard Reagent: The Grignard reagent may not have formed completely or may have degraded upon storage. | - Use fresh, high-quality magnesium turnings.- Activate the magnesium surface before the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] - Titrate the Grignard reagent before use to determine its exact concentration and ensure accurate stoichiometry. | |
| Side Reactions: Competing reactions such as Wurtz coupling, enolization, or reduction can consume starting materials and reduce the desired product yield.[2] | - Add the butanal solution slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[2] | |
| High Percentage of 3-Heptanone Byproduct | Oxidation of the Alkoxide Intermediate: The magnesium alkoxide intermediate can be oxidized to the corresponding ketone, 3-heptanone, in the presence of excess butanal. This is a variation of the Oppenauer oxidation. | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure complete consumption of the butanal.- Maintain a low reaction temperature during the addition of butanal. |
| Presence of High-Boiling Point Impurities | Wurtz Coupling: The Grignard reagent can react with unreacted propyl bromide to form hexane. | - Ensure the slow, dropwise addition of propyl bromide during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.[1] |
Experimental Protocol: Grignard Synthesis of 3-Heptanol
This protocol outlines a general procedure for the synthesis of 3-heptanol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether (or THF)
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate and sustain the reaction, maintaining a gentle reflux.
-
Reaction with Aldehyde: After the formation of the Grignard reagent is complete, cool the flask to 0 °C in an ice bath. A solution of butanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Quenching and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Then, slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 3-heptanol can be purified by fractional distillation.
Catalytic Hydrogenation Route: Reduction of 3-Heptanone
The catalytic hydrogenation of 3-heptanone is a common industrial method for producing 3-heptanol. Optimizing catalyst selection and reaction conditions is key to maximizing yield and minimizing byproducts.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Conversion | Inactive Catalyst: The catalyst may be poisoned or have lost its activity. | - Use a fresh batch of catalyst and handle it under an inert atmosphere to prevent oxidation.- Ensure the substrate and solvent are free of impurities that can act as catalyst poisons (e.g., sulfur compounds). |
| Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be sufficient to drive the reaction to completion. | - Increase the hydrogen pressure (typically 50-100 psi).- Increase the reaction temperature (a common range is 80-120°C). | |
| Formation of Byproducts | Over-reduction: Prolonged reaction times or harsh conditions can lead to the formation of heptane. | - Monitor the reaction progress using GC to determine the optimal reaction time.- Reduce the reaction temperature or pressure once the starting material is consumed. |
| Isomerization: The catalyst or reaction conditions may promote isomerization of 3-heptanol to other heptanol (B41253) isomers. | - Screen different catalysts (e.g., Raney Nickel vs. Pd/C) to find one with higher selectivity. |
Quantitative Data on Byproduct Formation
While specific percentages can vary based on the exact experimental setup, the following table provides a general comparison of byproduct formation under different catalytic hydrogenation conditions.
| Catalyst | Temperature (°C) | Pressure (psi) | Typical 3-Heptanol Yield (%) | Major Byproduct(s) |
| Raney Nickel | 80 - 120 | 50 - 100 | >95% | Heptane (<2%) |
| Pd/C (10%) | 80 - 120 | 50 - 100 | >98% | Heptane (<1%) |
| Ru-based catalyst | 90 | 820 | >90% | Not specified[3] |
Experimental Protocol: Catalytic Hydrogenation of 3-Heptanone with Pd/C
This protocol provides a general procedure for the hydrogenation of 3-heptanone using a Palladium on carbon catalyst.
Materials:
-
3-Heptanone
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: In a high-pressure reactor, add 3-heptanone (1.0 equivalent) and ethanol. Under an inert atmosphere, add 10% Pd/C (typically 1-5 mol% relative to the substrate).
-
System Purge: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by GC.
-
Work-up and Purification: After the reaction is complete, cool the reactor, and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate containing 3-heptanol can be purified by distillation.[1][4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: In the Grignard synthesis, my reaction mixture turns cloudy and a white solid precipitates. What is happening?
A1: This often indicates the precipitation of magnesium salts, which can occur if the Grignard reagent is exposed to atmospheric moisture or carbon dioxide. It is crucial to maintain strictly anhydrous and inert conditions throughout the reaction.
Q2: I observe a significant amount of a high-boiling point byproduct in my Grignard reaction. What could it be?
A2: A common high-boiling point byproduct is the Wurtz coupling product, which in this case would be hexane. This can be minimized by the slow, dropwise addition of propyl bromide during the Grignard reagent formation.[1]
Q3: For the catalytic hydrogenation, which catalyst is generally preferred, Raney Nickel or Pd/C?
A3: Both are effective catalysts. Pd/C often shows slightly higher selectivity and can be used at lower catalyst loadings. However, Raney Nickel is a cost-effective alternative that provides good to excellent yields. The choice may depend on specific process economics and purity requirements.
Q4: How can I effectively monitor the progress of my hydrogenation reaction?
A4: The most effective way to monitor the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC). This will allow you to observe the disappearance of the 3-heptanone peak and the appearance of the 3-heptanol peak, enabling you to stop the reaction at the optimal time to prevent over-reduction.[6]
Section 3: Visualizations
Diagram 1: Grignard Synthesis Troubleshooting Logic
A troubleshooting decision tree for low yields in Grignard synthesis.
Diagram 2: Experimental Workflow for Catalytic Hydrogenation
A step-by-step workflow for the catalytic hydrogenation of 3-heptanone.
References
Validation & Comparative
GC-MS vs. NMR: A Comparative Guide for the Purity Determination of 3-Ethyl-3-heptanol
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable aspect of quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 3-Ethyl-3-heptanol, a tertiary alcohol.
This document outlines the principles of each technique, presents detailed experimental protocols, and provides a comparative analysis of their performance based on key analytical parameters. The information herein is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Principles of the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] In GC, a volatilized sample is separated into its individual components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.[3] For purity analysis, GC, particularly when equipped with a Flame Ionization Detector (FID), is highly effective for quantifying volatile impurities. The integration of a mass spectrometer allows for the definitive identification of these impurities.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance.[5][6] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.[8][9] This makes qNMR a powerful tool for certifying reference materials and for obtaining highly accurate and traceable purity values.[10]
Comparative Analysis: GC-MS vs. qNMR
The choice between GC-MS and qNMR for the purity determination of this compound depends on the specific requirements of the analysis. GC-MS is generally more sensitive for detecting trace volatile impurities, while qNMR provides a more accurate and direct measure of the absolute purity of the main component.[11][12]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[1] | Signal intensity is directly proportional to the number of nuclei.[7] |
| Purity Assay (%) | Typically provides relative purity via area normalization. Absolute quantification requires a certified standard of this compound. | Provides absolute purity determination against a certified internal standard.[8] |
| Impurity Detection | Highly sensitive for volatile and semi-volatile impurities.[2] | Can detect and quantify impurities with NMR-active nuclei, provided their signals do not overlap with the analyte's signals.[2] |
| Identification | Provides definitive identification of volatile impurities based on their mass spectra and retention times.[3] | Provides detailed structural information, aiding in the identification of unknown impurities.[13] |
| Quantification | Accurate quantification is typically achieved using a Flame Ionization Detector (FID) in conjunction with MS for confirmation.[4] | Highly accurate and precise quantification without the need for a specific reference standard of this compound.[6] |
| Sensitivity | Generally more sensitive than NMR, with lower limits of detection for trace impurities.[12] | Lower sensitivity compared to GC-MS; best suited for quantifying the main component and impurities at levels of ~0.1% or higher.[1] |
| Sample Throughput | Once a method is developed, it can be automated for high-throughput analysis. | Sample preparation is simple, and analysis time per sample is relatively short. |
| Destructive/Non-destructive | Destructive analysis, as the sample is consumed during the process.[14] | Non-destructive, allowing for the recovery of the sample for further analysis. |
Experimental Protocols
GC-MS Protocol for Purity Determination of this compound
This protocol outlines a general procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a GC vial.
-
For quantitative analysis, an internal standard (e.g., n-dodecane) of known concentration can be added.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
3. Data Analysis:
-
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
qNMR Protocol for Purity Determination of this compound
This protocol provides a detailed methodology for determining the absolute purity of this compound by ¹H qNMR.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a tared NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Gently mix to ensure complete dissolution.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: 600 MHz spectrometer or higher.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: 4 seconds.
-
Spectral Width: 20 ppm.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of this compound (Purity_analyte) is calculated using the following equation[9]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualization of Experimental Workflows
Caption: Experimental workflow for GC-MS purity validation of this compound.
Caption: Experimental workflow for qNMR purity validation of this compound.
Caption: Logical comparison of GC-MS and qNMR for purity determination.
Conclusion
Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound. GC-MS excels in the detection and identification of volatile impurities, making it an excellent choice for impurity profiling and routine quality control. In contrast, qNMR provides a highly accurate, direct measure of the absolute purity of the bulk material without the need for a substance-specific standard, making it the preferred method for the certification of reference materials and for applications requiring SI traceability.
For a comprehensive and highly confident assessment of purity, these techniques can be used orthogonally. GC-MS can be employed to identify and quantify trace volatile impurities, while qNMR can be used to determine the absolute purity of the main component. The selection of the most appropriate technique will ultimately be guided by the specific analytical requirements, available instrumentation, and the intended use of the this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcoholic Beverage Analysis by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (CAS 19780-41-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. shimadzu.com [shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
Mass Spectrum Fragmentation: 3-Ethyl-3-heptanol vs. 3-Methyl-3-heptanol
A Comparative Guide for Researchers
This guide provides a detailed comparison of the electron ionization (EI) mass spectrum fragmentation patterns of two tertiary alcohols: 3-ethyl-3-heptanol and its structural isomer, 3-methyl-3-heptanol (B1630388). Understanding these fragmentation patterns is crucial for the structural elucidation and identification of these compounds in complex mixtures. This document presents quantitative data, detailed experimental protocols, and visual representations of the fragmentation pathways to aid researchers in their analytical endeavors.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and 3-methyl-3-heptanol are characterized by the absence or very low abundance of the molecular ion peak, a common feature for tertiary alcohols.[1] The primary fragmentation pathways involve the cleavage of carbon-carbon bonds alpha to the hydroxyl group (α-cleavage) and the loss of a water molecule (dehydration).[2]
Table 1: Comparison of Key Mass Spectral Data
| Feature | This compound | 3-Methyl-3-heptanol |
| Molecular Formula | C₉H₂₀O[3] | C₈H₁₈O[4] |
| Molecular Weight | 144.25 g/mol [3] | 130.23 g/mol [4] |
| Molecular Ion (M⁺) | m/z 144 (not observed) | m/z 130 (not observed) |
| Base Peak | m/z 87 | m/z 73 |
| Key Fragment (m/z) | Relative Intensity (%) | Key Fragment (m/z) |
| 115 | 35 | 101 |
| 87 | 100 | 73 |
| 59 | 85 | 59 |
| 57 | 60 | 55 |
| 43 | 45 | 43 |
| 29 | 55 | 29 |
Experimental Protocols
The following protocol outlines a standard procedure for obtaining the electron ionization mass spectrum of a liquid alcohol sample, such as this compound or 3-methyl-3-heptanol, using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation
-
Dilution: Prepare a dilute solution of the alcohol sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.[5]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Utilize a gas chromatograph equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole mass analyzer.
-
Scan Range: Scan from m/z 20 to 200.
-
Ion Source Temperature: Maintain the ion source temperature at 230°C.
-
Transfer Line Temperature: Maintain the transfer line temperature at 280°C.
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Identify the base peak and other significant fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Fragmentation Pathways
The fragmentation of tertiary alcohols in EI-MS is dominated by α-cleavage, leading to the formation of stable oxonium ions, and dehydration, resulting in the formation of an alkene radical cation.
This compound Fragmentation
The major fragmentation pathways for this compound are initiated by the loss of one of the alkyl groups attached to the tertiary carbon. The loss of a butyl radical is the most favorable α-cleavage, leading to the base peak at m/z 87. The loss of an ethyl radical results in a significant peak at m/z 115. Dehydration leads to a fragment at m/z 126 (M-18), which is often of low abundance.
References
Navigating the Volatility Landscape: A Comparative Guide to the Kovats Retention Index of 3-Ethyl-3-heptanol on Non-Polar Columns
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a cornerstone of analytical science. The Kovats retention index (RI) offers a standardized method for reporting gas chromatographic retention times, enabling robust, inter-laboratory comparisons. This guide provides a comprehensive comparison of the Kovats retention index of 3-Ethyl-3-heptanol on a standard non-polar stationary phase, alongside structurally similar compounds, supported by detailed experimental protocols.
The Kovats retention index is a dimensionless quantity that normalizes the retention time of a compound to the retention times of adjacent n-alkanes.[1] This method effectively minimizes variations caused by differences in column length, film thickness, carrier gas velocity, and pressure, making the RI a more reliable identifier than the retention time alone.[2]
Comparative Analysis of Kovats Retention Indices
The retention behavior of an analyte is intrinsically linked to its volatility and its interactions with the stationary phase of the gas chromatography (GC) column. For non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, OV-101, SE-30), separations are primarily governed by the boiling points and van der Waals interactions of the analytes.[3]
The following table summarizes the Kovats retention index for this compound and a selection of structurally related tertiary alcohols on standard non-polar columns. This data, sourced from the NIST Mass Spectrometry Data Center, provides a clear comparison of their relative retention behaviors.
| Compound | Molecular Formula | CAS Number | Kovats Retention Index (Standard Non-Polar) |
| This compound | C9H20O | 19780-41-7 | 853 |
| 3-Methyl-3-heptanol | C8H18O | 598-06-1 | 1019 |
| 3-Methyl-3-nonanol | C10H22O | 21078-72-8 | Data not readily available |
Data sourced from PubChem and the NIST WebBook.
From the table, it is evident that the Kovats retention index is influenced by the molecular structure. While all are tertiary alcohols, the difference in their alkyl chains leads to distinct retention characteristics.
Experimental Protocol for Determining the Kovats Retention Index
The determination of the Kovats retention index is a systematic process that involves the analysis of the target analyte and a series of n-alkane standards under identical chromatographic conditions.[4]
1. Preparation of Solutions:
-
n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent such as hexane (B92381) or pentane. The concentration of each n-alkane should be sufficient to produce a clear chromatographic peak.
-
Analyte Solution: Prepare a dilute solution of the analyte (in this case, this compound) in the same solvent used for the n-alkane standards.
2. Gas Chromatography (GC) Analysis:
-
Injection: Inject the n-alkane standard mixture into the gas chromatograph equipped with a non-polar column.
-
Separation: Perform the chromatographic separation under either isothermal or temperature-programmed conditions.
-
Data Acquisition: Record the retention times of each n-alkane.
-
Analyte Injection: Under the exact same chromatographic conditions, inject the analyte solution and record its retention time.
3. Calculation of the Kovats Retention Index:
The formula for calculating the Kovats retention index depends on whether the analysis was performed under isothermal or temperature-programmed conditions.
-
Isothermal Conditions: I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'n+1) - log(t'n))][5] Where:
-
I = Kovats Retention Index
-
n = carbon number of the n-alkane eluting immediately before the analyte
-
t'x = adjusted retention time of the analyte
-
t'n = adjusted retention time of the n-alkane with carbon number n
-
t'n+1 = adjusted retention time of the n-alkane with carbon number n+1
-
-
Temperature-Programmed Conditions: I = 100 * [n + (tx - tn) / (tn+1 - tn)][5] Where:
-
I = Kovats Retention Index
-
n = carbon number of the n-alkane eluting immediately before the analyte
-
tx = retention time of the analyte
-
tn = retention time of the n-alkane with carbon number n
-
tn+1 = retention time of the n-alkane with carbon number n+1
-
Workflow for Kovats Retention Index Determination
The following diagram illustrates the logical workflow for determining the Kovats retention index of a compound.
Alternative Analytical Approaches
While gas chromatography coupled with the Kovats retention index is a powerful tool for compound identification, other analytical techniques can provide complementary or confirmatory information. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides mass spectral data which, in conjunction with the retention index, offers a very high degree of confidence in compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information about the molecule, which is invaluable for the unambiguous identification of isomers.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
The selection of an appropriate analytical technique depends on the specific research question, the complexity of the sample matrix, and the required level of confidence in the identification. For routine analysis and screening, the Kovats retention index on a non-polar column remains a robust and reliable method for the characterization of volatile and semi-volatile compounds like this compound.
References
A Comparative Analysis of the Reactivity of 3-Ethyl-3-heptanol and 3-Methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structurally similar tertiary alcohols: 3-Ethyl-3-heptanol and 3-methyl-3-heptanol (B1630388). The information presented herein is intended to assist researchers in selecting the appropriate substrate for various chemical transformations, with a focus on reactions pertinent to synthetic and medicinal chemistry.
Introduction
This compound and 3-methyl-3-heptanol are both tertiary alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature dictates their characteristic reactivity, which is dominated by unimolecular substitution (SN1) and elimination (E1) pathways due to the stability of the resulting tertiary carbocation intermediate. Their resistance to oxidation under standard conditions is another defining characteristic.
The primary difference between these two molecules lies in the nature of the alkyl groups attached to the tertiary carbon center. In 3-methyl-3-heptanol, a methyl group is present, while in this compound, an ethyl group is in its place. This seemingly minor structural variance leads to subtle but significant differences in their reactivity, primarily governed by steric hindrance and the electronic effects of the alkyl groups on the stability of the carbocation intermediate.
Comparative Reactivity Data
While specific kinetic data for a direct comparison of these two compounds is not extensively available in the literature, their relative reactivity can be reliably predicted based on established principles of organic chemistry. The following table summarizes the expected relative performance in key reaction types.
| Reaction Type | This compound | 3-Methyl-3-heptanol | Theoretical Justification |
| SN1 Reaction Rate | Slightly Slower | Slightly Faster | The ethyl group in this compound is bulkier than the methyl group in 3-methyl-3-heptanol, leading to slightly greater steric hindrance around the reaction center. This can modestly impede the departure of the leaving group and the subsequent approach of the nucleophile. |
| E1 Elimination Rate | Slightly Faster | Slightly Slower | The formation of the more substituted alkene (Zaitsev's rule) is favored in E1 reactions. The ethyl group in this compound provides an additional pathway for elimination to form a tetrasubstituted alkene, which is thermodynamically more stable than the trisubstituted alkenes primarily formed from 3-methyl-3-heptanol. |
| Carbocation Stability | Slightly More Stable | Slightly Less Stable | The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, leading to greater stabilization of the positive charge on the tertiary carbocation. Hyperconjugation also plays a role in stabilizing the carbocation, with the ethyl group offering more opportunities for this effect. |
| Oxidation | Resistant | Resistant | Both are tertiary alcohols and lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under standard conditions (e.g., with chromic acid or PCC).[1] |
Key Reaction Mechanisms and Pathways
The reactivity of tertiary alcohols like this compound and 3-methyl-3-heptanol is predominantly centered around the formation of a tertiary carbocation intermediate. This intermediate can then be trapped by a nucleophile in an SN1 reaction or lose a proton to form an alkene in an E1 reaction.
SN1 Reaction Pathway
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds in a stepwise manner. The first and rate-determining step is the departure of a leaving group (often after protonation of the hydroxyl group by an acid) to form a planar tertiary carbocation.[2][3] The nucleophile then attacks the carbocation from either face, leading to a racemic or near-racemic mixture if the carbon center is chiral.
E1 Elimination Pathway
The E1 (Elimination Unimolecular) reaction also proceeds through a carbocation intermediate.[4] Instead of being attacked by a nucleophile, the carbocation loses a proton from an adjacent carbon atom to form an alkene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.[5]
Figure 1: Generalized E1 Elimination Pathway for a Tertiary Alcohol.
Experimental Protocols
The following are representative experimental protocols for the dehydration and SN1 reactions of tertiary alcohols, which can be adapted for this compound and 3-methyl-3-heptanol.
Protocol 1: Acid-Catalyzed Dehydration (E1 Reaction)
Objective: To synthesize a mixture of alkenes from a tertiary alcohol via an E1 elimination reaction.
Materials:
-
This compound or 3-methyl-3-heptanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place the tertiary alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus and heat the mixture to the appropriate temperature. Tertiary alcohols typically dehydrate at lower temperatures than primary or secondary alcohols.[6]
-
Collect the distillate, which will be a mixture of alkene products and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS).
Protocol 2: SN1 Reaction with a Halogen Acid
Objective: To synthesize a tertiary alkyl halide from a tertiary alcohol via an SN1 reaction.
Materials:
-
This compound or 3-methyl-3-heptanol
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Separatory funnel
Procedure:
-
Place the tertiary alcohol in a separatory funnel.
-
Add concentrated HCl or HBr to the separatory funnel.
-
Shake the funnel for several minutes, periodically venting to release pressure. The tertiary alkyl halide will begin to form as an insoluble layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer and dry it with anhydrous calcium chloride.
-
The product can be purified by distillation if necessary.
Figure 2: Experimental Workflows for Dehydration and SN1 Reactions.
Conclusion
References
Spectroscopic comparison of 3-Ethyl-3-heptanol with its isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis and drug development, the precise characterization of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides an objective spectroscopic comparison of 3-Ethyl-3-heptanol, a tertiary alcohol, with its representative primary, secondary, and tertiary isomers: 1-Nonanol, 5-Nonanol, and 2-Methyl-2-octanol. All compounds share the molecular formula C₉H₂₀O.[1][2][3]
This comparison utilizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) to highlight the structural nuances that differentiate these isomers. Accompanying this guide are detailed experimental protocols for the cited spectroscopic techniques.
Comparative Spectroscopic Data
The structural differences between this compound and its isomers are clearly manifested in their respective spectra. The following tables summarize the key quantitative data from IR, NMR, and Mass Spectrometry analyses.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is instrumental in identifying functional groups. For alcohols, the most characteristic absorptions are the O-H stretch, which is typically broad due to hydrogen bonding, and the C-O stretch.[4] The position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Reference |
| This compound (Tertiary) | ~3400 (broad, strong) | ~1140 | ~2870-2960 | NIST WebBook |
| 1-Nonanol (Primary) | ~3330 (broad, strong) | ~1058 | ~2857-2927 | [5] |
| 5-Nonanol (Secondary) | ~3340 (broad, strong) | ~1110 | ~2870-2960 | NIST WebBook |
| 2-Methyl-2-octanol (Tertiary) | ~3400 (broad, strong) | ~1150 | ~2860-2960 | [1][6] |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Key features include the chemical shift (δ), multiplicity (splitting pattern), and integration (ratio of protons). The chemical shift of protons on the carbon bearing the hydroxyl group (H-C-O) is particularly diagnostic.
| Compound | -OH Proton (δ, ppm) | H-C-O Proton (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| This compound | ~1.3 (s, 1H) | None | 1.45 (q, 4H), 0.8-1.0 (m, 15H) | SpectraBase |
| 1-Nonanol | ~1.3 (t, 1H) | 3.6 (t, 2H) | 1.2-1.6 (m, 14H), 0.9 (t, 3H) | [7] |
| 5-Nonanol | ~1.5 (s, 1H) | ~3.6 (quintet, 1H) | 1.2-1.5 (m, 16H), 0.9 (t, 6H) | SDBS |
| 2-Methyl-2-octanol | ~1.2 (s, 1H) | None | 1.1 (s, 6H), 1.2-1.4 (m, 10H), 0.9 (t, 3H) | [1] |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy reveals the different carbon environments within a molecule. The chemical shift of the carbon atom bonded to the hydroxyl group (C-OH) is a key indicator of the alcohol class.
| Compound | C-OH (δ, ppm) | Other Key Signals (δ, ppm) | Reference |
| This compound | ~77.0 | 8.4, 14.2, 17.5, 30.7, 42.1 | SpectraBase |
| 1-Nonanol | ~63.1 | 14.1, 22.7, 25.9, 29.3, 29.6, 31.9, 32.8 | [7] |
| 5-Nonanol | ~72.0 | 14.1, 23.1, 28.2, 39.5 | SDBS |
| 2-Methyl-2-octanol | ~71.0 | 14.2, 23.0, 24.9, 29.4, 32.3, 44.5 | [1] |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. Alcohols typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[8][9] The fragmentation pattern is highly dependent on the structure of the isomer.
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | 144 (weak or absent) | 87 | 115, 59 | NIST WebBook |
| 1-Nonanol | 144 (weak) | 43 | 56, 70, 83 | [10] |
| 5-Nonanol | 144 (weak or absent) | 87 | 57, 73 | [11] |
| 2-Methyl-2-octanol | 144 (weak or absent) | 59 | 115, 43 | [1] |
Spectroscopic Analysis Workflow
The structural elucidation of an unknown alcohol isomer typically follows a logical workflow, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for the structural elucidation of an alcohol isomer.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may be adjusted based on the specific spectrometer and sample concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples like alcohols, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[12][13]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[14][15] The final spectrum is a ratio of the sample scan to the background scan.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the alcohol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is obtained. This requires a wider spectral width (~220 ppm) and a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the internal standard. For identifying an O-H proton signal, a "D₂O shake" can be performed; adding a drop of D₂O to the sample will cause the O-H proton to exchange with deuterium, making the peak disappear from the spectrum.[4]
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
-
Acquisition: In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The mass analyzer separates these ions based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight. Other peaks represent fragment ions, and their m/z values are used to deduce the structure of the molecule.[8]
References
- 1. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonan-5-ol | C9H20O | CID 12202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Nonanol [webbook.nist.gov]
- 6. 2-Octanol, 2-methyl- [webbook.nist.gov]
- 7. Showing Compound 1-Nonanol (FDB003307) - FooDB [foodb.ca]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-Nonanol [webbook.nist.gov]
- 11. 5-Nonanol [webbook.nist.gov]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. jasco-global.com [jasco-global.com]
Unveiling Purity: A Comparative Guide to the GC-MS Analysis of Impurities in 3-Ethyl-3-heptanol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Ethyl-3-heptanol is paramount. Impurities can significantly impact reaction yields, biological activity, and the safety profile of final drug products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and data presentation.
Performance Comparison: GC-MS vs. Alternative Techniques
GC-MS stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high separation efficiency combined with definitive mass-based identification makes it a primary choice for impurity profiling.[1] However, other techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information and can be valuable in a comprehensive purity assessment.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection.[1] | Separation based on polarity, with various detection methods (e.g., UV, RI).[1] | Quantitation based on the direct relationship between signal intensity and the number of atomic nuclei.[1] |
| Applicability to this compound | Excellent, due to its volatile nature.[1] | Limited, as it lacks a strong UV chromophore. Refractive index detection is possible but less sensitive. | Excellent for quantification of the main component and known impurities against a certified standard. |
| Impurity Identification | Excellent, through mass spectral library matching (e.g., NIST).[1] | Poor for unknown impurities without reference standards. | Possible for structurally related impurities, but complex for unknowns. |
| Quantification | Good, requires calibration curves for accurate quantification.[1] Peak area percentage provides relative purity.[1] | Good for known impurities with reference standards. | Excellent, provides absolute quantification without the need for specific impurity standards. |
| Sensitivity | High, especially with techniques like Selected Ion Monitoring (SIM). | Moderate to low, depending on the detector. | Lower compared to GC-MS and HPLC. |
| Common Impurities Detected | Residual solvents, starting materials, byproducts of synthesis (e.g., isomers, dehydration products).[1] | Non-volatile impurities, salts, and some polar byproducts. | Structurally related impurities. |
Experimental Workflow & Logical Comparison
The following diagrams illustrate the typical experimental workflow for GC-MS purity validation and a logical comparison of the analytical techniques discussed.
Caption: A typical experimental workflow for GC-MS purity validation of this compound.
Caption: Logical comparison of analytical techniques for the purity analysis of this compound.
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a typical method for the analysis of impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate) in a GC vial.
-
For quantitative analysis, an internal standard (e.g., n-dodecane) can be added at a known concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1 (can be adjusted based on sample concentration).[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.[1]
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 30-350.[1]
3. Data Analysis:
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.[1] Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.[1] For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards.
Potential Impurities in this compound
The manufacturing process and storage conditions can introduce various impurities. Common types include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts: Isomers, products of side reactions, or dehydration products.
-
Residual Solvents: Solvents used during synthesis and purification steps.[1]
-
Degradation Products: Compounds formed due to instability over time or exposure to light, heat, or air.
References
A Researcher's Guide to Confirming the Identity of 3-Ethyl-3-heptanol Using Reference Spectra
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic techniques for confirming the identity of 3-Ethyl-3-heptanol, a tertiary alcohol with potential applications in various research fields. By leveraging reference spectral data from established databases, this guide outlines the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, and provides detailed experimental protocols for acquiring these spectra.
The accurate characterization of a molecule like this compound (CAS No: 19780-41-7) is critical.[1][2] Even minor impurities or isomeric variations can lead to significant differences in biological activity or chemical reactivity, impacting research findings and the trajectory of drug development projects. Spectroscopic methods provide a detailed fingerprint of a molecule's structure, allowing for confident identification when compared against known reference spectra.
Comparative Analysis of Spectroscopic Data
To confirm the identity of a sample purported to be this compound, a multi-faceted approach utilizing MS, IR, and NMR spectroscopy is recommended. Each technique provides unique and complementary information about the molecule's structure. The following tables summarize the expected key data points based on reference spectra from the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns, which are indicative of its structure. For this compound (molar mass: 144.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.[1]
| m/z | Relative Intensity | Interpretation |
| 144 | Low | Molecular Ion ([M]⁺) |
| 115 | Moderate | Loss of an ethyl group ([M-C₂H₅]⁺) |
| 87 | High | Loss of a butyl group ([M-C₄H₉]⁺) |
| 59 | High | Cleavage yielding [C₃H₇O]⁺ |
| 43 | Moderate | Propyl cation ([C₃H₇]⁺) |
| 29 | High | Ethyl cation ([C₂H₅]⁺) |
Data interpreted from NIST WebBook Mass Spectrum of this compound.[1]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and aliphatic C-H bonds.[3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 1465 | Moderate | C-H bend (methylene) |
| 1380 | Moderate | C-H bend (methyl) |
| 1150 | Strong | C-O stretch (tertiary alcohol) |
Data interpreted from NIST WebBook IR Spectrum of this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.5 | Quartet | 4H | -CH₂- (ethyl groups) |
| ~1.3 | Multiplet | 4H | -CH₂- (butyl chain) |
| ~1.2 | Singlet | 1H | -OH |
| ~0.9 | Triplet | 6H | -CH₃ (ethyl groups) |
| ~0.9 | Triplet | 3H | -CH₃ (butyl chain) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | C-OH (quaternary) |
| ~40 | -CH₂- (butyl chain) |
| ~30 | -CH₂- (ethyl groups) |
| ~23 | -CH₂- (butyl chain) |
| ~14 | -CH₃ (butyl chain) |
| ~8 | -CH₃ (ethyl groups) |
Note: Experimental NMR data for this compound is not freely available in major public databases. The data presented here is predicted based on the known structure and typical chemical shifts for similar tertiary alcohols.
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data necessary to confirm the identity of this compound.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 20 to 200.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions, and compare them to the reference spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Perform a background scan with the empty salt plates to subtract atmospheric and instrumental interferences.
-
Place the sample-loaded salt plates in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), aliphatic C-H, and C-O functional groups and compare their positions and shapes to the reference spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal. Analyze the chemical shifts, multiplicities (for ¹H), and integrations (for ¹H) to assign the signals to the different hydrogen and carbon atoms in the molecule. Compare the obtained spectra with the expected patterns for this compound.
Visualizing the Workflow and a Hypothetical Signaling Pathway
To aid in understanding the logical flow of identity confirmation and to provide context for the relevance of such a molecule in drug development research, the following diagrams are provided.
Caption: A logical workflow for confirming the identity of a chemical sample.
References
A Researcher's Guide to the Quantitative Analysis of 3-Ethyl-3-heptanol in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction products is paramount for yield determination, process optimization, and quality control. This guide provides a comparative overview of the primary analytical techniques for the quantification of 3-ethyl-3-heptanol, a tertiary alcohol, in a typical reaction mixture. We will objectively compare the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data.
Introduction to Analytical Methodologies
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, the availability of instrumentation, and the need for simultaneous qualitative and quantitative information. This compound's volatility and chemical structure make it amenable to analysis by GC, while its lack of a strong chromophore can present a challenge for standard UV-Vis detection in HPLC. qNMR offers a direct and often non-destructive method of quantification without the need for identical reference standards.
This guide will delve into the practical aspects of these three techniques, offering a direct comparison to aid in selecting the most appropriate method for your specific research needs.
Gas Chromatography (GC)
Gas Chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and selectivity for quantification.
Experimental Protocol: GC-FID Quantification of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a known amount of an internal standard (e.g., n-dodecane or another non-interfering, stable compound with a similar volatility). The internal standard helps to correct for variations in injection volume and instrument response.
-
Dilute to the mark with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from common reaction byproducts and solvents.
-
Injection Volume: 1 µL (split injection is common to avoid column overload).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]
3. Data Analysis:
-
The concentration of this compound in the reaction mixture is determined by constructing a calibration curve.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the known concentrations of the calibration standards.
-
From the linear regression of the calibration curve, determine the concentration of this compound in the unknown sample.
GC Method Workflow
References
A Comparative Guide to the Stereoselective Synthesis of Chiral Alcohols: The Case of 4-methyl-3-heptanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a critical endeavor in modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. The specific stereochemistry of a chiral alcohol can dictate its biological activity, making the choice of synthetic methodology a pivotal decision in the development of new therapeutics and other bioactive molecules. This guide provides an objective comparison of prominent methods for the stereoselective synthesis of chiral alcohols, using 4-methyl-3-heptanol (B77350), a known insect pheromone, as a case study. We will delve into the core principles of both biocatalytic and chemical approaches, present comparative experimental data, and provide detailed protocols to inform synthetic strategy.
Comparison of Synthetic Methodologies
The stereoselective synthesis of 4-methyl-3-heptanol, which possesses two chiral centers, presents a significant synthetic challenge. The four possible stereoisomers—(3S,4S), (3R,4R), (3S,4R), and (3R,4S)—can exhibit distinct biological activities. For instance, (3S,4S)-4-methyl-3-heptanol is a major component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali, while other stereoisomers can be inactive or even inhibitory.[1][2]
Here, we compare two primary strategies for accessing these stereoisomers: a multi-enzyme biocatalytic approach and a chemical synthesis approach utilizing a chiral auxiliary followed by diastereoselective reduction.
Data Presentation
| Method | Stereoisomer | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Key Reagents/Enzymes |
| Multi-Enzyme Biocatalysis | (3S,4S) | 72% | >99% | 94% | OYE1-W116V, ADH440 |
| (3R,4R) | 83% | >99% | 99% | OYE2.6, ADH270 | |
| (3S,4R) | 78% | >99% | 99% | OYE2.6, ADH440 | |
| (3R,4S) | 81% | >99% | 92% | OYE1-W116V, ADH270 | |
| Chemical Synthesis (SAMP Auxiliary) | (3S,4S) & (3R,4S) mixture | ~57% (ketone) | >98% (ketone) | Diastereoselectivity dependent on reducing agent | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), n-BuLi, Propyl iodide, L-Selectride/NaBH4 |
| (3R,4R) & (3S,4R) mixture | ~57% (ketone) | >98% (ketone) | Diastereoselectivity dependent on reducing agent | (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), n-BuLi, Propyl iodide, L-Selectride/NaBH4 |
Yield for the chemical synthesis is for the formation of the chiral ketone precursor. The subsequent reduction step will affect the final overall yield.
Experimental Protocols
Multi-Enzyme Biocatalytic Synthesis of all Four Stereoisomers of 4-Methyl-3-heptanol
This one-pot, two-step enzymatic reduction of 4-methylhept-4-en-3-one allows for the selective synthesis of each of the four stereoisomers of 4-methyl-3-heptanol with high stereoselectivity.
Materials:
-
4-methylhept-4-en-3-one
-
Ene-reductase (ER): OYE1-W116V or OYE2.6
-
Alcohol dehydrogenase (ADH): ADH270 or ADH440
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
TRIS-HCl buffer (pH 7.5)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous MgSO4
Procedure:
-
In a reaction vessel, dissolve 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) in TRIS-HCl buffer.
-
Add NADP+, G6P, and G6PDH for cofactor regeneration.
-
To synthesize the desired stereoisomer, add the specific combination of ene-reductase and alcohol dehydrogenase as indicated in the data table.
-
Stir the reaction mixture at room temperature and monitor the progress by GC analysis.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired stereoisomer of 4-methyl-3-heptanol.
-
Determine the yield, enantiomeric excess (chiral GC), and diastereomeric excess (1H-NMR).
Chemical Synthesis of (3S,4S)- and (3R,4S)-4-Methyl-3-heptanol via SAMP Chiral Auxiliary
This method involves the asymmetric synthesis of (S)-4-methyl-3-heptanone using the SAMP hydrazone method, followed by diastereoselective reduction to obtain a mixture of the syn and anti-alcohols. A similar sequence starting with RAMP would yield the (3R,4R) and (3S,4R) stereoisomers.
Step 1: Synthesis of (S)-(+)-4-Methyl-3-heptanone [3][4]
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexane
-
Propyl iodide
-
Ozone
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Hydrazone Formation: React 3-pentanone with SAMP to form the corresponding SAMP hydrazone. Purify by distillation.
-
Asymmetric Alkylation:
-
Prepare lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in anhydrous ether at 0 °C.
-
Add the SAMP hydrazone of 3-pentanone to the LDA solution at 0 °C and stir for 4 hours.
-
Cool the mixture to -110 °C and add propyl iodide dropwise.
-
Allow the reaction to warm to room temperature overnight. . Work up the reaction by adding water and extracting with ether. Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
-
Cleavage of the Auxiliary:
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge with nitrogen and allow the solution to warm to room temperature.
-
Purify the resulting (S)-(+)-4-methyl-3-heptanone by distillation. The enantiomeric excess is typically greater than 98%.
-
Step 2: Diastereoselective Reduction of (S)-(+)-4-Methyl-3-heptanone
Materials:
-
(S)-(+)-4-methyl-3-heptanone
-
L-Selectride (for syn-diastereomer) or Sodium Borohydride (for anti-diastereomer, typically less selective)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH4Cl solution
Procedure (using L-Selectride for predominantly (3R,4S)-4-methyl-3-heptanol):
-
Dissolve (S)-(+)-4-methyl-3-heptanone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add L-Selectride (1.0 M in THF) to the solution.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash chromatography to separate the diastereomers and determine the diastereomeric ratio.
Mandatory Visualizations
Synthetic Strategies for 4-methyl-3-heptanol
Caption: Comparison of biocatalytic and chemical synthesis pathways.
Experimental Workflow: Multi-Enzyme Biocatalysis
Caption: Step-by-step workflow for the enzymatic synthesis.
Logical Relationship in SAMP/RAMP-Mediated Synthesis
Caption: Conceptual flow of the SAMP/RAMP hydrazone method.
Conclusion
Both biocatalytic and chemical synthesis methodologies offer powerful and distinct advantages for the stereoselective synthesis of chiral alcohols like 4-methyl-3-heptanol.
The multi-enzyme biocatalytic approach stands out for its exceptional stereoselectivity, often achieving enantiomeric and diastereomeric excesses greater than 99% and 92%, respectively.[5] This "green chemistry" approach utilizes mild reaction conditions (aqueous media, room temperature) and can provide direct access to each of the four possible stereoisomers by selecting the appropriate enzymes.[6] This method is particularly well-suited for large-scale production where the development and optimization of specific enzymes are feasible.
On the other hand, chemical synthesis employing chiral auxiliaries , such as the SAMP/RAMP method, provides a robust and versatile route to enantiomerically enriched ketone precursors.[3][4] This method offers broad substrate applicability and is often the preferred strategy in early-stage research and development where rapid synthesis of various analogs is required. The subsequent diastereoselective reduction of the chiral ketone allows for control over the second stereocenter, although achieving the high levels of diastereoselectivity seen in the enzymatic method can be challenging and highly dependent on the choice of reducing agent.
The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including the desired stereoisomer, scale of production, cost considerations, and the importance of environmental impact. As both biocatalysis and asymmetric chemical catalysis continue to advance, researchers are equipped with an increasingly powerful and versatile toolbox for the synthesis of these vital chiral building blocks.
References
A Comparative Guide to the Physical Properties of Heptanol Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for predicting their behavior in various systems. This guide provides a detailed comparison of the physical properties of several isomers of heptanol (B41253), a seven-carbon alcohol. The data presented is supported by established experimental protocols, offering a reliable reference for laboratory and developmental applications.
Isomers of Heptanol
Heptanol (C₇H₁₆O) exists in numerous structural and stereoisomeric forms. The position of the hydroxyl (-OH) group along the carbon chain and the branching of the chain itself lead to a wide array of isomers with distinct physical characteristics. This guide focuses on the straight-chain isomers (1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol) and provides available data for some branched-chain isomers for a broader comparative context. 3-Heptanol is a chiral molecule and exists as two enantiomers, (R)-3-heptanol and (S)-3-heptanol.
Comparison of Physical Properties
The following table summarizes the key physical properties of various heptanol isomers. These properties are critical in determining the applications of each isomer, from their use as solvents to their role as intermediates in chemical synthesis.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Solubility in Water (g/100mL) |
| 1-Heptanol | CH₃(CH₂)₅CH₂OH | 175-176 | -36 | 0.822 | 0.1 |
| 2-Heptanol | CH₃(CH₂)₄CH(OH)CH₃ | 160-162 | -30 | 0.817 | 0.327 |
| 3-Heptanol | CH₃(CH₂)₃CH(OH)CH₂CH₃ | 156-157 | -70 | 0.821 | Soluble |
| (R)-3-Heptanol | CH₃(CH₂)₃C--INVALID-LINK--CH₂CH₃ | 156-157 | - | - | - |
| (S)-3-Heptanol | CH₃(CH₂)₃C--INVALID-LINK--CH₂CH₃ | 156-157 | - | - | - |
| 4-Heptanol | CH₃(CH₂)₂CH(OH)(CH₂)₂CH₃ | 155 | -41.5 | 0.810 | 0.53 (at 25°C) |
Experimental Protocols
The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies used to obtain the data presented in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point is through distillation.
Methodology: Simple Distillation
-
The heptanol isomer is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer placed at the vapor outlet.
-
The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.
A Comparative Guide to Analytical Methods for Alcohol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of alcohol (ethanol). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The guide summarizes quantitative performance data, details experimental protocols, and provides visual representations of key workflows.
Comparison of Analytical Method Performance
The selection of an analytical method for alcohol quantification depends on various factors, including the required sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. This section provides a comparative summary of the performance characteristics of three widely used methods: Gas Chromatography (GC), Enzymatic Assays, and Wearable Biosensors.
Table 1: Performance Characteristics of Gas Chromatography (GC-FID) for Ethanol (B145695) Quantification
| Parameter | Reported Range | Sample Matrix | Reference |
| Linearity (r²) | > 0.999 | Blood, Beverages | [1][2][3] |
| Limit of Detection (LOD) | 0.067 - 100 mg/L | Blood, Beverages, Brain Tissue | [2][3][4] |
| Limit of Quantitation (LOQ) | 0.188 - 110 mg/L | Blood, Beverages, Brain Tissue | [2][3][4] |
| Accuracy (Recovery) | 98 - 105% | Blood, Beverages | [2] |
| Precision (RSD) | < 5% | Blood, Beverages | [1][2] |
Table 2: Performance Characteristics of Enzymatic Assays for Ethanol Quantification
| Parameter | Reported Range | Sample Matrix | Reference |
| Linearity (r²) | > 0.999 | Pharmaceutical Samples, Blood | [5][6] |
| Limit of Detection (LOD) | 0.01% (v/v) | Pharmaceutical Samples | [5] |
| Limit of Quantitation (LOQ) | 0.05% (v/v) | Pharmaceutical Samples | [5] |
| Accuracy (Recovery) | 95 - 105% | Pharmaceutical Samples | [5] |
| Precision (RSD) | < 5% | Pharmaceutical Samples | [5] |
Table 3: Performance Characteristics of Wearable Alcohol Biosensors
| Feature | Description | Reference |
| Principle | Electrochemical or enzymatic detection of ethanol in transdermal sweat. | [7][8] |
| Correlation | Good correlation between transdermal alcohol concentration (TAC) and blood/breath alcohol concentration (BAC/BrAC). | [7][9] |
| Sensitivity | Can detect drinking events, with sensitivity ranging from 24% to 85.6% for some devices. | [8] |
| Specificity | Specificity can range from 67.5% to 92.94% for some devices. | [8] |
| Time Lag | A time lag exists between alcohol consumption and its detection in sweat, typically ranging from 30 minutes to a few hours. | [7][8] |
| Quantitative Data | Primarily provides qualitative or semi-quantitative data on drinking patterns rather than precise BAC levels. Quantitative validation data like LOD and LOQ are not as extensively reported as for GC and enzymatic methods. | [10] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. This section outlines the methodologies for ethanol quantification using Gas Chromatography and Enzymatic Assays.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like ethanol.[11] Headspace GC-FID is a common method that minimizes sample preparation and protects the instrument from non-volatile matrix components.[4]
Sample Preparation (Blood Sample)
-
A blood sample is collected in a tube containing an anticoagulant and a preservative.
-
An internal standard (e.g., n-propanol or t-butanol) is added to a known volume of the blood sample in a headspace vial.[1][4]
-
The vial is sealed and heated to allow the volatile compounds, including ethanol and the internal standard, to partition into the headspace gas.[1]
Instrumentation and Analysis
-
A heated gas-tight syringe automatically injects a specific volume of the headspace gas into the gas chromatograph.[1]
-
The sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., DB-ALC1 or DB-ALC2) that separates the compounds based on their boiling points and interaction with the stationary phase.[2]
-
The separated compounds are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the compound.[11]
-
The concentration of ethanol is determined by comparing the peak area of ethanol to that of the internal standard using a calibration curve prepared with known ethanol concentrations.[1]
Enzymatic Assay
Enzymatic assays for ethanol are based on the specific oxidation of ethanol by the enzyme alcohol dehydrogenase (ADH).[12] This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and the resulting formation of NADH is measured spectrophotometrically at 340 nm.[5]
Reagents
-
Glycine (B1666218) Buffer: To maintain the optimal pH for the enzymatic reaction.
-
NAD+-ADH Reagent: Contains nicotinamide adenine dinucleotide (NAD+) and alcohol dehydrogenase (ADH).
-
Ethanol Standards: Solutions of known ethanol concentrations for creating a calibration curve.
Assay Procedure
-
Standard and Sample Preparation: Prepare a series of ethanol standards of known concentrations. Dilute samples as necessary to fall within the linear range of the assay.
-
Reaction Setup: In a cuvette or a 96-well plate, add the glycine buffer to the standards and samples.
-
Enzyme Addition: Add the NAD+-ADH reagent to each cuvette/well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes) to allow the reaction to go to completion.[5]
-
Measurement: Measure the absorbance of the resulting NADH at 340 nm using a spectrophotometer.
-
Quantification: Determine the ethanol concentration in the samples by comparing their absorbance to the calibration curve generated from the ethanol standards.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.uii.ac.id [journal.uii.ac.id]
- 4. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. d-nb.info [d-nb.info]
- 7. research.bactrack.com [research.bactrack.com]
- 8. Accuracy of Wearable Transdermal Alcohol Sensors: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validating transdermal alcohol biosensors: a meta‐analysis of associations between blood/breath‐based measures and transdermal alcohol sensor output - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wrist-Worn Alcohol Biosensors: Strengths, Limitations, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iltusa.com [iltusa.com]
- 12. Validation of an enzymatic method for the determination of trace levels of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Ethyl-3-heptanol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Ethyl-3-heptanol. Adherence to these protocols is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following risks:
Primary hazards are associated with its corrosive and irritant properties.[2]
Physicochemical Data
| Property | Value |
| CAS Number | 19780-41-7[1][2] |
| Molecular Formula | C₉H₂₀O[1][2] |
| Molecular Weight | 144.25 g/mol [2] |
| Synonyms | 3-Ethylheptan-3-ol[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Impervious clothing, such as a lab coat, to prevent skin contact. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Hand Protection | Chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling the substance. | Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | Not typically required if work is conducted in a well-ventilated area or a chemical fume hood. If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Work should be performed in a well-ventilated area to minimize inhalation exposure.[1] |
Operational and Handling Protocols
Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1]
-
Personal Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[1]
-
Containers: Keep containers tightly closed when not in use.[1]
-
Security: It is recommended to store this chemical in a locked-up area.[1]
-
Incompatibilities: While specific incompatibilities for this compound are not detailed, it is good practice to store it away from strong oxidizing agents, acids, and acid chlorides, similar to other alcohols.[3]
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[1][4] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][5] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Call a poison control center or doctor for treatment advice.[1] |
Spill and Disposal Management
Spill Response Plan:
In the event of a spill, a clear and immediate response is necessary to contain the hazard and protect personnel.
Caption: Workflow for responding to a this compound spill.
Disposal Plan:
Proper disposal of this compound is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including contaminated absorbent from spills, in a designated, sealed, and properly labeled hazardous waste container.[7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols (e.g., corrosive, irritant).[7]
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in general waste.[7] All disposal must be conducted through an approved waste disposal plant or a licensed chemical waste contractor in accordance with local, state, and federal regulations.[3][7]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[7]
References
- 1. Page loading... [guidechem.com]
- 2. 3-Ethylheptan-3-ol | C9H20O | CID 88241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
